molecular formula C21H43NO10 B609471 N-Boc-N-bis(PEG3-OH) CAS No. 2093154-01-7

N-Boc-N-bis(PEG3-OH)

Numéro de catalogue: B609471
Numéro CAS: 2093154-01-7
Poids moléculaire: 469.57
Clé InChI: KKRPLRNWLDABDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc-N-bis(PEG3-OH) is a multifunctional, branched PEG-based reagent designed for advanced orthogonal synthesis and controlled conjugation strategies in chemical biology and drug development. Its structure features a central amine core from which two hydrophilic triethylene glycol (PEG3) spacers extend, each terminated by a hydroxy group, while the amine itself is protected by a tert-butyloxycarbonyl (Boc) group. This specific architecture provides unique research value: the two terminal hydroxy groups can be selectively derivatized with other reactive functional groups or used directly for conjugation, offering a pathway to create symmetric or asymmetric branched constructs. The Boc-protected amine is stable under basic and neutral conditions but can be readily deprotected under mild acidic conditions to reveal a free primary amine, enabling sequential, orthogonal coupling workflows. This allows researchers to build complex molecular architectures in a stepwise manner with precise control. The incorporation of PEG3 spacers significantly enhances the aqueous solubility of conjugate molecules, reduces immunogenicity, and improves pharmacokinetic profiles by extending circulation time. The flexibility of the PEG chains also increases steric accessibility for conjugation reactions. In practice, this reagent is extensively applied in the construction of sophisticated scaffolds for drug delivery systems, the synthesis of branched peptides, and the controlled bioconjugation of biomolecules like proteins and antibodies. Its versatility makes it a crucial intermediate for developing novel linkers, functionalizing polymers and surfaces, and exploring new materials in nanotechnology.

Propriétés

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO10/c1-21(2,3)32-20(25)22(4-8-26-12-16-30-18-14-28-10-6-23)5-9-27-13-17-31-19-15-29-11-7-24/h23-24H,4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRPLRNWLDABDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: N-Boc-N-bis(PEG3-OH)

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Arm Linker Platform for Advanced Bioconjugation and PROTAC Design

Executive Summary

N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) is a specialized heterobifunctional linker reagent characterized by a central nitrogen "hub" protected by a tert-butyloxycarbonyl (Boc) group and flanked by two polyethylene glycol (PEG) chains terminating in primary hydroxyls.[1][2][3] This "Y-shaped" architecture allows for the synthesis of branched conjugates, making it a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and multivalency-enhanced drug delivery systems.

This guide provides a rigorous technical analysis of its physicochemical properties, reactivity profiles, and experimental methodologies, designed for researchers requiring high-fidelity control over molecular topology.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Topology

The designation "PEG3" in this context refers to the number of ethylene oxide repeating units per arm (typically defined by the ether linkages), though rigorous IUPAC counting often identifies the chain as having 4 oxygen atoms (3 ether, 1 hydroxyl).

  • Chemical Name: N-Boc-N-bis(PEG3-OH)[1][3][4][5]

  • Systematic Name: tert-butyl N,N-bis(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)carbamate[1][2]

  • CAS Number: 2093154-01-7[1][3][4]

  • Molecular Formula: C₂₁H₄₃NO₁₀

  • Molecular Weight: 469.57 g/mol

Structural Breakdown

The molecule functions as a tridentate core :

  • The Shield (Boc): Provides acid-labile protection for the central nitrogen, ensuring orthogonality during hydroxyl functionalization.

  • The Hub (Nitrogen): A tertiary carbamate center that converts to a reactive secondary amine upon deprotection.

  • The Arms (Bis-PEG): Two hydrophilic chains that confer water solubility and spatial flexibility.

ChemicalStructure Boc Boc Protecting Group (Acid Labile) Nitrogen Central Nitrogen (Branching Point) Boc->Nitrogen Carbamate Bond PEG_Arm1 PEG3 Arm (Hydrophilic Spacer) Nitrogen->PEG_Arm1 PEG_Arm2 PEG3 Arm (Hydrophilic Spacer) Nitrogen->PEG_Arm2 OH_1 Primary -OH (Reactive Terminus) PEG_Arm1->OH_1 OH_2 Primary -OH (Reactive Terminus) PEG_Arm2->OH_2

Figure 1: Topological map of N-Boc-N-bis(PEG3-OH) illustrating the central branching point and reactive termini.

Part 2: Physicochemical Properties

The dual PEG arms significantly alter the solubility profile compared to linear alkyl linkers, allowing this molecule to act as a "solubility tag" in hydrophobic drug assembly.

PropertySpecificationTechnical Insight
Physical State Viscous Liquid / Low-melting SolidHigh viscosity is due to hydrogen bonding networks formed by terminal hydroxyls.
Solubility DMSO, DMF, DCM, WaterAmphiphilic nature allows compatibility with both organic synthesis (DCM) and biological buffers.
Purity Standard >95% (NMR/HPLC)Critical for PROTAC synthesis to prevent non-degrading isomers.
Stability -20°C (Long-term)Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) to prevent moisture-induced ester hydrolysis.

Part 3: Reactivity & Functionalization Strategies

The utility of N-Boc-N-bis(PEG3-OH) lies in its orthogonal reactivity . The hydroxyl groups can be modified under basic or neutral conditions without affecting the Boc group. Conversely, the Boc group can be removed under acidic conditions to liberate the central amine.[2][6]

The Hydroxyl Pathway (Arm Activation)

The primary hydroxyls (-OH) are nucleophilic and can be derivatized into electrophiles or other functional groups.

  • Tosylation/Mesylation: Activation for nucleophilic substitution (e.g., by azides or amines).

  • Mitsunobu Reaction: Direct coupling to phenols or imides.

  • Oxidation: Conversion to carboxylic acids (using Jones reagent or TEMPO) to create "Bis-Acid" linkers.

The Amine Pathway (Hub Deprotection)
  • Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

  • Product: A secondary amine salt (ammonium).

  • Utility: This secondary amine can react with NHS-esters to form a tertiary amide, serving as the junction point in a PROTAC.

ReactionWorkflow cluster_OH Pathway A: Hydroxyl Activation cluster_Boc Pathway B: Amine Deprotection Start N-Boc-N-bis(PEG3-OH) Step_Act Activation (TsCl / MsCl / TEMPO) Start->Step_Act Base/Solvent Step_Deprot Acid Treatment (TFA or HCl) Start->Step_Deprot Acid Product_Act N-Boc-N-bis(PEG3-X) (X = OTs, N3, COOH) Step_Act->Product_Act Product_Amine HN(PEG3-OH)2 (Secondary Amine) Step_Deprot->Product_Amine

Figure 2: Orthogonal reaction pathways. Pathway A is typically performed first to install ligands, followed by Pathway B to attach the E3 ligase binder or Warhead.

Part 4: Applications in Drug Discovery

Branched PROTAC Linkers

Linear linkers often suffer from poor solubility and limited spatial exploration. The N-bis(PEG) architecture introduces a "kink" or branch.

  • Mechanism: The central nitrogen connects to the E3 ligase ligand, while the two PEG arms can attach to two identical warheads (creating a bivalent degrader) or one warhead and a solubility tag.

  • Advantage: Bivalent PROTACs often show higher degradation efficiency due to the "chelate effect" or increased local concentration.

Solubility Enhancement

For highly hydrophobic payloads (e.g., certain kinase inhibitors), conjugating N-Boc-N-bis(PEG3-OH) (after converting OH to COOH) can dramatically lower logP values, improving oral bioavailability.

Part 5: Experimental Protocols

Protocol A: Boc Deprotection (Standard)

Use this protocol to liberate the central secondary amine.

  • Preparation: Dissolve 100 mg of N-Boc-N-bis(PEG3-OH) in 2 mL of anhydrous Dichloromethane (DCM).

  • Acid Addition: Cool to 0°C on ice. Add 0.5 mL of Trifluoroacetic acid (TFA) dropwise.

  • Reaction: Stir at 0°C for 15 minutes, then warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The product is the TFA salt of the secondary amine, ready for immediate coupling.

Protocol B: Conversion to Bis-Azide (Activation)

Use this protocol to create a "Click-ready" linker.

  • Activation (Mesylation):

    • Dissolve N-Boc-N-bis(PEG3-OH) (1 eq) in dry DCM with Triethylamine (3 eq).

    • Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 2.5 eq) dropwise.

    • Stir 2h. Wash with water, dry (Na2SO4), and concentrate to yield N-Boc-N-bis(PEG3-OMs).

  • Substitution (Azidation):

    • Dissolve the Mesylate intermediate in DMF.

    • Add Sodium Azide (NaN3, 3-5 eq).

    • Heat to 60°C for 4-12 hours behind a blast shield.

    • Safety: Azides are potentially explosive. Do not concentrate to dryness with heat.

  • Workup: Dilute with water, extract with Ethyl Acetate. The product is N-Boc-N-bis(PEG3-N3) .

Part 6: Storage and Stability

  • Storage: Store at -20°C.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

  • Shelf Life: >12 months if stored properly under inert atmosphere.

References

  • National Institutes of Health (PubMed). Direct-to-Biology Accelerates PROTAC Synthesis and Linker Evaluation. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to N-Boc-N-bis(PEG3-OH): Synthesis, Characterization, and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Branched PEGylation in Modern Therapeutics

In the landscape of advanced drug development, particularly in the realms of bioconjugation and targeted therapies, the strategic modification of molecules to enhance their therapeutic index is paramount. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a molecule, is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[] This modification can lead to enhanced water solubility, reduced immunogenicity, improved in vivo half-life, and increased resistance to proteolytic degradation.[2]

While linear PEG linkers have been instrumental, the field is increasingly gravitating towards more complex architectures, such as branched PEG structures. N-Boc-N-bis(PEG3-OH) emerges as a critical reagent in this context. It is a precisely defined, branched PEG linker featuring a central amine shielded by a tert-butyloxycarbonyl (Boc) protecting group, from which two hydrophilic triethylene glycol (PEG3) arms extend, each terminating in a hydroxyl group.[3] This unique trifunctional nature provides a versatile platform for the synthesis of sophisticated molecular constructs, enabling controlled, stepwise conjugation strategies that are essential for the development of next-generation therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4]

This in-depth technical guide provides a comprehensive overview of N-Boc-N-bis(PEG3-OH), from its fundamental physicochemical properties to its synthesis, characterization, and key applications in drug discovery and development.

Physicochemical Properties of N-Boc-N-bis(PEG3-OH)

The molecular structure of N-Boc-N-bis(PEG3-OH) dictates its utility as a versatile building block. The presence of two terminal hydroxyl groups allows for dual functionalization, while the Boc-protected amine provides an orthogonal site for subsequent reactions after deprotection under mild acidic conditions.[3][5] The PEG3 chains confer hydrophilicity, a crucial attribute for improving the solubility of conjugated molecules in aqueous biological environments.[6][7]

PropertyValueSource
Molecular Formula C21H43NO10[8]
Molecular Weight 469.6 g/mol [8]
CAS Number 2093154-01-7[8]
Appearance Liquid[5]
Purity >96%[8]
Solubility Water, DMSO, DCM, DMF[6]
Storage -20°C[5][6]

Synthesis and Purification: A Guided Workflow

The synthesis of N-Boc-N-bis(PEG3-OH) involves a multi-step process that leverages fundamental organic chemistry principles. The following protocol is a representative workflow synthesized from established methodologies for PEGylation and Boc protection.

Experimental Protocol: Synthesis of N-Boc-N-bis(PEG3-OH)

Step 1: Synthesis of Bis(PEG3-OH) Amine

The initial step involves the synthesis of the core diamine structure with the two PEG3 arms. This is typically achieved through the ethoxylation of a suitable starting amine.

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser under a nitrogen atmosphere, place diethanolamine.

  • Ethoxylation: Carefully add triethylene glycol monotosylate in a suitable solvent like anhydrous tetrahydrofuran (THF). The reaction is typically carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude bis(PEG3-OH) amine.

Step 2: Boc Protection of the Central Amine

The subsequent step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

  • Reaction Setup: Dissolve the crude bis(PEG3-OH) amine from Step 1 in a suitable solvent system, such as a mixture of dioxane and water.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc)2O and a base, such as sodium bicarbonate or triethylamine, to the solution. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the Boc protection is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-Boc-N-bis(PEG3-OH) is then purified by column chromatography on silica gel to afford the final product as a viscous liquid.

Causality in Experimental Choices
  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial, particularly when working with strong bases like sodium hydride, to prevent reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are essential in the ethoxylation step to ensure the reactivity of the strong base and prevent unwanted side reactions.

  • Boc Protection: The Boc protecting group is chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, providing a valuable orthogonal handle for sequential synthesis.[3][6]

  • Purification: Column chromatography is the preferred method for purifying the final product due to the polar nature of the PEG chains and the need to remove any unreacted starting materials or byproducts.[9] Size exclusion chromatography (SEC) can also be an effective technique for separating PEGylated molecules based on their hydrodynamic volume.[10]

Spectroscopic Characterization

The identity and purity of N-Boc-N-bis(PEG3-OH) are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals include:

    • A sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

    • A complex series of multiplets in the range of 3.5-3.7 ppm, characteristic of the methylene protons in the repeating ethylene glycol units of the PEG chains.

    • Signals corresponding to the methylene groups adjacent to the nitrogen and terminal hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the PEG backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The FTIR spectrum of N-Boc-N-bis(PEG3-OH) is expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretching band around 3400 cm⁻¹, indicative of the terminal hydroxyl groups.

  • C-H stretching bands around 2870 cm⁻¹.

  • A strong C=O stretching band for the carbamate of the Boc group around 1690 cm⁻¹.

  • A prominent C-O-C stretching band, characteristic of the PEG ether linkages, typically observed around 1100 cm⁻¹.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules, and the resulting spectrum should show a prominent peak corresponding to the [M+Na]⁺ or [M+H]⁺ ion of N-Boc-N-bis(PEG3-OH).

Applications in Drug Development

The unique branched architecture and trifunctional nature of N-Boc-N-bis(PEG3-OH) make it a highly valuable tool in several areas of drug development.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker connecting the antibody to the cytotoxic payload plays a critical role in the overall efficacy and safety of the therapeutic.[] Branched PEG linkers derived from N-Boc-N-bis(PEG3-OH) offer several advantages:

  • Increased Drug-to-Antibody Ratio (DAR): The two hydroxyl termini can be functionalized to attach two drug molecules, allowing for a higher and more defined DAR.

  • Improved Solubility and Stability: The hydrophilic PEG chains enhance the aqueous solubility of the often-hydrophobic cytotoxic drugs and can shield the payload from premature degradation.[2]

  • Enhanced Pharmacokinetics: PEGylation is known to increase the circulation half-life of biologics by reducing renal clearance and shielding them from proteolytic enzymes.[][2]

ADC_Workflow cluster_synthesis Linker Synthesis & Functionalization cluster_conjugation ADC Assembly cluster_application Therapeutic Application N-Boc-N-bis(PEG3-OH) N-Boc-N-bis(PEG3-OH) Functionalization Functionalization of -OH groups (e.g., to NHS esters) N-Boc-N-bis(PEG3-OH)->Functionalization Activation Deprotection Boc Deprotection Functionalization->Deprotection Acidic Conditions Functionalized_Linker Activated Branched Linker Deprotection->Functionalized_Linker Conjugation Conjugation Reaction Functionalized_Linker->Conjugation Antibody Antibody Antibody->Conjugation Payload Payload Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Targeting Targeting Tumor Cell ADC->Targeting Internalization Internalization Targeting->Internalization Release Payload Release Internalization->Release Apoptosis Cell Death Release->Apoptosis

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[7] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[13][]

Branched PEG linkers derived from N-Boc-N-bis(PEG3-OH) can be strategically employed in PROTAC design:

  • Modulation of Ternary Complex Formation: The flexibility and length of the PEG arms can be precisely tuned to optimize the orientation of the target protein and the E3 ligase, thereby enhancing the stability of the ternary complex.[15]

  • Improved Physicochemical Properties: PEGylation enhances the solubility and cell permeability of PROTACs, which are often large and complex molecules.[16]

  • Versatile Synthesis: The orthogonal protecting group strategy allows for the sequential attachment of the target protein ligand and the E3 ligase ligand.

PROTAC_Mechanism PROTAC PROTAC (with Branched PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Conclusion

N-Boc-N-bis(PEG3-OH) stands out as a pivotal reagent in the toolbox of medicinal chemists and drug development professionals. Its well-defined, branched structure, coupled with the orthogonal reactivity of its functional groups, provides a powerful platform for the construction of highly tailored and effective therapeutic agents. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of advanced linkers like N-Boc-N-bis(PEG3-OH) will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • Google Patents. Novel synthesis process of triethylene diamine. CN1067246A.
  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Available from: [Link]

  • ResearchGate. New method for the synthesis and purification of branched mPEG 2 lys. Available from: [Link]

  • PubMed Central. An Improved Synthesis of the Triethylene Glycol-Substituted 4-(N-Methyl-N-Boc-Amino)Styrylpyridine. Available from: [Link]

  • PubChem. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Available from: [Link]

  • NIH. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Available from: [Link]

  • Google Patents. Process for the preparation of polyethylene glycol bis amine. US20030149307A1.
  • NIH. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry. Available from: [Link]

  • Google Patents. Method for preparing high-purity polyethyleneglycol aldehyde derivatives. US8349969B2.
  • ResearchGate. FTIR characterization of PEG, native pemetrexed, and PEGylated... Available from: [Link]

  • YouTube. Interpretation of Organic Compounds by FTIR | Dr Shankar G Alegaon. Available from: [Link]

  • Google Patents. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. CN104086460B.
  • DC Chemicals. Antibody Drug Conjugates. Available from: [Link]

  • ResearchGate. Synthesis of polymer networks by means of addition reactions of tri-amine and poly(ethylene glycol) diacrylate or diglycidyl ether compounds | Request PDF. Available from: [Link]

  • NIH. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

  • CD Bioparticles. N-(Boc-PEG3)-N-Bis(PEG2-Alcohol). Available from: [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]

  • PubMed. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. Available from: [Link]

  • NIH. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Available from: [Link]

  • PubMed. Purification of pegylated proteins. Available from: [Link]

  • eLife. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

  • Reddit. Looking for recommendations for PEG cleanup from neutral small molecule LCMS workflow : r/Chempros. Available from: [Link]

  • ResearchGate. (a) PROTAC-mediated ternary complex formation and Hook effect as a... | Download Scientific Diagram. Available from: [Link]

  • ResearchGate. FTIR spectra of PEG (a), PLGA (b) and PLGA-PEG (c). Available from: [Link]

  • Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available from: [Link]

  • MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Available from: [Link]

Sources

A Senior Application Scientist's Guide to N-Boc-N-bis(PEG3-OH): A Multifunctional Tool for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of modern therapeutic design, the choice of linker is paramount. The linker is not merely a spacer but a critical component that dictates the solubility, stability, pharmacokinetics, and efficacy of the final conjugate. Within the diverse toolkit of chemical linkers, N-Boc-N-bis(PEG3-OH) (CAS Number: 2093154-01-7) has emerged as a versatile and powerful building block. This guide provides an in-depth technical overview of its core attributes, practical applications, and detailed protocols to empower its effective use in the laboratory.

Core Molecular Architecture and Physicochemical Properties

N-Boc-N-bis(PEG3-OH) is a branched, multi-functional polyethylene glycol (PEG)-based reagent.[1] Its unique architecture consists of a central amine core from which two hydrophilic triethylene glycol (PEG3) arms extend, each terminating in a primary hydroxyl group.[1][2] The central amine is protected by a tert-butyloxycarbonyl (Boc) group, a feature that is central to its utility in controlled, stepwise synthesis.[1][3]

The presence of the PEG3 spacers significantly enhances the aqueous solubility of molecules it is conjugated to, a critical factor for improving the bioavailability and reducing the potential for aggregation of therapeutic agents.[1][3][4] Furthermore, PEGylation is a well-established strategy to reduce immunogenicity and extend the in vivo circulation time of biotherapeutics.[1]

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG3-OH)

PropertyValueSource(s)
CAS Number 2093154-01-7[1][5][6]
Molecular Formula C21H43NO10[6][7]
Molecular Weight 469.57 g/mol [6][7]
Appearance Colorless to pale yellow oil[8]
Purity Typically >95%[6]
Solubility Soluble in water and most organic solvents[1][3]
Storage Conditions Store at -20°C for long-term stability[3][7]

Strategic Applications in Bioconjugation and Drug Delivery

The true power of N-Boc-N-bis(PEG3-OH) lies in its capacity for orthogonal synthesis. The two terminal hydroxyl groups and the Boc-protected amine offer three distinct points for chemical modification, allowing for the construction of complex molecular architectures with a high degree of control.[1]

PROTAC Synthesis: A Branched Approach to Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9][] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[4] N-Boc-N-bis(PEG3-OH) is an excellent scaffold for PROTAC synthesis due to its ability to present two distinct functional groups for conjugation after initial derivatization.

The general strategy involves the sequential or orthogonal conjugation of the protein-of-interest (POI) ligand and the E3 ligase ligand to the linker. The branched nature of N-Boc-N-bis(PEG3-OH) allows for precise control over the spatial orientation of the two ligands, which can be crucial for optimal ternary complex formation.

Below is a representative workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG3-OH) as a core linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Initial Derivatization cluster_1 Step 2: First Ligand Conjugation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Second Ligand Conjugation A N-Boc-N-bis(PEG3-OH) B Derivatized Linker (e.g., N-Boc-N-bis(PEG3-azide)) A->B Activation of -OH groups (e.g., Mesylation followed by Azide substitution) D Boc-Protected PROTAC Intermediate B->D CuAAC 'Click' Chemistry C POI Ligand with Alkyne C->D E Deprotected Amine Intermediate D->E Mild Acidic Conditions (e.g., TFA in DCM) G Final PROTAC Molecule E->G Amide Bond Formation F E3 Ligase Ligand with NHS ester F->G Hydroxyl_Activation_Workflow Start N-Boc-N-bis(PEG3-OH) Step1 Dissolve in Anhydrous DCM Cool to 0°C Start->Step1 Step2 Add Base (TEA or DIPEA) Step1->Step2 Step3 Add Methanesulfonyl Chloride (MsCl) Step2->Step3 Step4 Reaction Monitoring (TLC/LC-MS) Step3->Step4 Step5 Work-up and Purification Step4->Step5 End N-Boc-N-bis(PEG3-OMs) Step5->End

Sources

N-Boc-N-bis(PEG3-OH): A Technical Guide to a Branched Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Boc-N-bis(PEG3-OH), with CAS Number 2093154-01-7, is a specialized, branched polyethylene glycol (PEG) linker critical to modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth examination of its molecular structure, synthesis, characterization, and core applications. We will explore the rationale behind its unique architecture, offering field-proven insights into its utilization for creating complex bioconjugates with enhanced therapeutic potential.

Molecular Structure and Physicochemical Properties

N-Boc-N-bis(PEG3-OH) is a heterobifunctional and branched molecule designed for precise, multi-step synthetic strategies.[1] Its structure is centered around a tertiary amine, from which two identical hydrophilic arms, each containing a triethylene glycol (PEG3) spacer terminated with a primary hydroxyl (-OH) group, extend. The central amine is protected by a tert-butyloxycarbonyl (Boc) group.

Core Structural Components:

  • Tertiary Amine Core: Provides the branching point, allowing for the attachment of two separate chains.

  • Dual PEG3-OH Arms: The two triethylene glycol chains confer significant hydrophilicity, which is crucial for improving the aqueous solubility of the final conjugate molecule.[3][4] The terminal hydroxyl groups serve as versatile handles for further chemical modification or direct conjugation.[5][6]

  • Boc Protecting Group: The tert-butyloxycarbonyl group is a robust protecting group for the central amine. Its key advantage is its stability in a wide range of chemical conditions while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[1][5][7] This orthogonality is fundamental for controlled, sequential synthesis, allowing chemists to deprotect the amine without disturbing other parts of the molecule.

dot graph "N_Boc_N_bis_PEG3_OH_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10]; splines=true;

// Central Nitrogen N [label="N", pos="0,0!", fontcolor="#202124"];

// Boc Group C_boc [label="C", pos="-1.5,1.5!", fontcolor="#202124"]; O1_boc [label="O", pos="-1.5,2.5!", fontcolor="#202124"]; O2_boc [label="O", pos="-2.5,0.5!", fontcolor="#202124"]; C_tert [label="C", pos="-3.5,-0.5!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-3.0,-1.5!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="-4.5,-1.0!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="-4.0,0.5!", fontcolor="#202124"];

// PEG Arm 1 (Upper) C1_p1 [label="CH₂", pos="1.5,1.0!", fontcolor="#202124"]; C2_p1 [label="CH₂", pos="2.5,1.5!", fontcolor="#202124"]; O1_p1 [label="O", pos="3.5,1.0!", fontcolor="#202124"]; C3_p1 [label="CH₂", pos="4.5,1.5!", fontcolor="#202124"]; C4_p1 [label="CH₂", pos="5.5,1.0!", fontcolor="#202124"]; O2_p1 [label="O", pos="6.5,1.5!", fontcolor="#202124"]; C5_p1 [label="CH₂", pos="7.5,1.0!", fontcolor="#202124"]; C6_p1 [label="CH₂", pos="8.5,1.5!", fontcolor="#202124"]; OH_1 [label="OH", pos="9.5,1.0!", fontcolor="#EA4335"];

// PEG Arm 2 (Lower) C1_p2 [label="CH₂", pos="1.5,-1.0!", fontcolor="#202124"]; C2_p2 [label="CH₂", pos="2.5,-1.5!", fontcolor="#202124"]; O1_p2 [label="O", pos="3.5,-1.0!", fontcolor="#202124"]; C3_p2 [label="CH₂", pos="4.5,-1.5!", fontcolor="#202124"]; C4_p2 [label="CH₂", pos="5.5,-1.0!", fontcolor="#202124"]; O2_p2 [label="O", pos="6.5,-1.5!", fontcolor="#202124"]; C5_p2 [label="CH₂", pos="7.5,-1.0!", fontcolor="#202124"]; C6_p2 [label="CH₂", pos="8.5,-1.5!", fontcolor="#202124"]; OH_2 [label="OH", pos="9.5,-1.0!", fontcolor="#EA4335"];

// Bonds N -- C_boc; C_boc -- O1_boc [style=double]; C_boc -- O2_boc; O2_boc -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

N -- C1_p1; C1_p1 -- C2_p1; C2_p1 -- O1_p1; O1_p1 -- C3_p1; C3_p1 -- C4_p1; C4_p1 -- O2_p1; O2_p1 -- C5_p1; C5_p1 -- C6_p1; C6_p1 -- OH_1;

N -- C1_p2; C1_p2 -- C2_p2; C2_p2 -- O1_p2; O1_p2 -- C3_p2; C3_p2 -- C4_p2; C4_p2 -- O2_p2; O2_p2 -- C5_p2; C5_p2 -- C6_p2; C6_p2 -- OH_2; }

Caption: Chemical structure of N-Boc-N-bis(PEG3-OH).

Physicochemical Data Summary
PropertyValueSource
CAS Number 2093154-01-7[1][2]
Molecular Formula C₂₁H₄₃NO₁₀[2]
Molecular Weight 469.6 g/mol [2]
Purity >96%[2]
Appearance White to off-white solid or colorless oilGeneric
Solubility Soluble in Water, DMSO, DMF, DCM[5]
Storage -20°C, keep in dry and avoid sunlight[5][7]

Synthesis and Purification

The synthesis of N-Boc-N-bis(PEG3-OH) typically involves the alkylation of a Boc-protected amine with a suitable PEGylated electrophile. A representative synthesis pathway is outlined below.

Conceptual Synthesis Workflow

The core principle is the nucleophilic substitution reaction where a primary amine, protected with a Boc group, is reacted with two equivalents of a PEG3 chain bearing a leaving group (e.g., a tosylate or mesylate). However, a more common and controlled approach starts with a primary amine and reacts it with a PEGylated aldehyde, followed by reductive amination, and subsequent Boc protection. A plausible, though generalized, pathway starts from bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amine.

  • Starting Material: Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amine.

  • Boc Protection: The secondary amine of the starting material is reacted with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove the base and by-products. The organic layer is then dried and concentrated. Purification is achieved via column chromatography on silica gel to yield the final, highly pure product.

G cluster_0 A Start: Bis(PEG3-OH)amine B Reagent: (Boc)₂O, Base (e.g., TEA) Solvent: DCM C Boc Protection Reaction D Work-up: Aqueous Wash (e.g., H₂O, brine) E Purification: Column Chromatography F Final Product: N-Boc-N-bis(PEG3-OH)

Caption: Conceptual workflow for the synthesis of N-Boc-N-bis(PEG3-OH).

Rationale Behind Experimental Choices
  • Choice of Boc Protection: The Boc group is chosen for its reliability and orthogonal removal. In complex syntheses, like those for PROTACs, it's essential that the linker's amine can be deprotected without affecting acid-labile or base-labile groups on the E3 ligase ligand or the target protein ligand.

  • Purification by Chromatography: Due to the polar nature of the PEG chains and potential side products (e.g., unreacted starting material or mono-PEGylated species), column chromatography is the method of choice to ensure high purity (>95%), which is a standard requirement for subsequent bioconjugation reactions.

Characterization and Quality Control

To ensure the structural integrity and purity of N-Boc-N-bis(PEG3-OH), a combination of analytical techniques is employed. This self-validating system confirms that the synthesized material meets the required specifications for research and development.

Key Analytical Techniques
  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.[8]

    • ¹H NMR: Will confirm the presence of all key protons: the characteristic singlet for the Boc group's t-butyl protons (~1.4 ppm), the complex multiplets for the ethylene glycol protons of the PEG chains (~3.6 ppm), and signals corresponding to the CH₂ groups adjacent to the nitrogen and terminal hydroxyls.

    • ¹³C NMR: Provides complementary data, confirming the carbon skeleton, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the carbons of the PEG chains (~60-70 ppm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the compound.[8] The expected mass peak [M+Na]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (469.6 g/mol ) confirms the identity of the product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the compound.[8] A single, sharp peak indicates a high degree of purity, while the presence of other peaks would signify impurities that may need to be removed.

Applications in Drug Development

The primary and most impactful application of N-Boc-N-bis(PEG3-OH) is as a branched linker in the construction of PROTACs.[9][10]

Role as a PROTAC Linker

A PROTAC molecule is a heterobifunctional chimera comprising a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] The linker is not merely a spacer; its composition, length, and geometry critically influence the PROTAC's efficacy.[4][10]

Advantages of the N-Boc-N-bis(PEG3-OH) Structure:

  • Enhanced Solubility: The dual PEG3 arms significantly increase the hydrophilicity and overall water solubility of the resulting PROTAC, which is a common challenge in PROTAC design.[3][4]

  • Vectorial Control: The branched nature allows for the creation of "Y-shaped" or "tripod" PROTACs. After deprotection of the central amine, it can be conjugated to one ligand (e.g., the E3 ligase binder), while the two terminal hydroxyl groups can be functionalized (e.g., converted to azides or alkynes for click chemistry) to attach to the POI ligand.[11] This provides unique spatial orientations for inducing the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).

  • Modularity and Versatility: The hydroxyl groups can be derivatized into a wide array of other functional groups (e.g., carboxylic acids, amines, azides, alkynes), allowing for flexible conjugation strategies to various ligands using different coupling chemistries.[1][5][6]

PROTAC_Structure POI Protein of Interest (POI) Ligand PEG1 PEG1 POI->PEG1 conjugation PEG2 PEG2 POI->PEG2 conjugation E3 E3 Ligase Ligand N N E3->N conjugation (post-deprotection)

Caption: Use of a branched linker core in a PROTAC architecture.

Experimental Protocol: Deprotection and Functionalization

This protocol provides a standard procedure for the Boc deprotection of N-Boc-N-bis(PEG3-OH) and subsequent functionalization of the hydroxyl groups, preparing the linker for conjugation.

Part A: Boc Deprotection
  • Dissolution: Dissolve N-Boc-N-bis(PEG3-OH) (1 eq.) in Dichloromethane (DCM, 10-20 volumes).

  • Acid Addition: Add Trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at 0°C (ice bath).

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, generating a protonated amine (trifluoroacetate salt), carbon dioxide, and tert-butanol. The reaction is performed at 0°C to control the exothermic reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting residue, the amine TFA salt, can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free amine is required.

Part B: Activation of Hydroxyl Groups (Example: Tosylation)
  • Dissolution: Dissolve the crude or purified bis(PEG3-OH)amine (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). Add a non-nucleophilic base such as triethylamine (TEA, 3-4 eq.) or pyridine.

  • Reagent Addition: Cool the mixture to 0°C and add p-Toluenesulfonyl chloride (TsCl, 2.2 eq.) portion-wise.

    • Causality: TsCl reacts with the terminal hydroxyl groups to convert them into tosylates. Tosylates are excellent leaving groups, "activating" these positions for subsequent nucleophilic substitution reactions (e.g., reaction with an azide or another amine). The base is required to neutralize the HCl generated during the reaction.

  • Reaction and Work-up: Stir the reaction overnight, allowing it to warm to room temperature. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting N-bis(PEG3-OTs) product by column chromatography on silica gel. The structure should be confirmed by NMR and MS.

This activated linker is now ready for conjugation to nucleophilic sites on a target ligand.

Conclusion

N-Boc-N-bis(PEG3-OH) is a sophisticated and enabling chemical tool. Its branched structure, combined with the hydrophilic nature of its PEG arms and the orthogonal Boc protecting group, provides researchers with a versatile platform for constructing complex and highly soluble bioconjugates. Its prominent role in the development of next-generation therapeutics like PROTACs underscores the critical importance of linker design in modern medicinal chemistry. The methodologies for its synthesis, characterization, and application are robust and well-established, making it an invaluable asset for professionals in drug discovery and development.

References

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm, [Link][10]

  • Synthesis method of N-Boc piperazine. Google Patents, [12]

  • Synthesis method for N-Boc-3-piperidone. Google Patents, [13]

  • Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. University of Cambridge, [Link][14]

  • ADC Conjugation Technologies. AxisPharm, [Link][15]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate, [Link][16]

Sources

Technical Guide: Stability and Storage of N-Boc-N-bis(PEG3-OH)

[1]

Executive Summary

N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) is a high-value, branched heterobifunctional linker used critically in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and lipid nanoparticles.[1][2] Its structural utility lies in its "hub" architecture: a central nitrogen protected by a tert-butyloxycarbonyl (Boc) group, flanked by two hydrophilic polyethylene glycol (PEG) arms terminating in primary hydroxyls.[1][3]

Preserving the integrity of this reagent requires a dual-protection strategy:

  • Preventing Acidolytic Cleavage: The Boc group is acid-labile.[1]

  • Mitigating Oxidative Degradation: The PEG ether linkages are susceptible to peroxidation and chain scission under ambient oxygen and light.[1]

Core Storage Recommendation: Store at -20°C under an inert atmosphere (Argon or Nitrogen), strictly desiccated.

Chemical Integrity Profile

To understand the storage requirements, one must understand the molecular vulnerabilities.[1]

The Boc-Protective Group (Acid Sensitivity)

The tert-butyloxycarbonyl (Boc) group protects the central amine.[1][3] While stable to bases and nucleophiles, it is thermodynamically predisposed to cleavage in the presence of protons.[1]

  • Mechanism: In the presence of trace acid and moisture, the Boc group undergoes acidolysis to form a carbamic acid intermediate, which spontaneously decarboxylates to release CO₂ and the free amine.[1]

  • Risk Factor: Storage in protic solvents or exposure to atmospheric moisture (which can absorb CO₂ to form carbonic acid) accelerates this pathway.

The PEG Backbone (Oxidative Susceptibility)

The PEG3 arms contain repeating ether (C-O-C) linkages.

  • Mechanism: Ethers are prone to autoxidation, forming hydroperoxides when exposed to atmospheric oxygen and UV light.[1] These peroxides can decompose into aldehydes (formates), which are reactive electrophiles capable of cross-linking proteins or interfering with sensitive conjugation reactions.

  • Risk Factor: Long-term storage in clear glass or air-permeable containers increases peroxide value (POV).[1]

Hygroscopicity

PEG derivatives are inherently hygroscopic.[1]

  • Impact: Absorbed water does not just alter the effective molecular weight (leading to stoichiometry errors); it acts as a vector for hydrolysis and can facilitate the formation of degradation products.[1]

Storage & Handling Protocols

The following protocols are designed to create a self-validating storage system.

Long-Term Storage (Archive)
  • Temperature: -20°C ± 5°C.

  • Atmosphere: Inert gas overlay (Argon preferred over Nitrogen due to higher density).

  • Container: Amber glass vials with Teflon-lined caps (to prevent UV exposure and plasticizer leaching).[1]

  • Desiccation: Secondary containment in a sealed desiccator or Mylar bag with silica gel packs.

Working Protocol (Daily Use)

The most critical moment for reagent degradation is the transition from cold storage to the bench.[1]

Step-by-Step Thawing Workflow:

  • Retrieval: Remove vial from -20°C storage.

  • Equilibration: Allow the closed vial to stand at room temperature for 30–45 minutes .

    • Why? Opening a cold vial introduces condensation. Moisture will immediately dissolve into the hygroscopic PEG matrix, initiating hydrolysis.[1]

  • Aliquotting: If the reagent is to be used over multiple sessions, aliquot into single-use vials under an inert atmosphere immediately after the first thaw. Avoid repeated freeze-thaw cycles.[1]

  • Solubilization: Dissolve in anhydrous, amine-free solvents (e.g., DMSO, DMF, DCM).[1] Ensure solvents are free of acidic impurities.[1]

Visualizing the Degradation Pathways[1]

The following diagram illustrates the chemical consequences of improper storage.

DegradationPathwaysTargetN-Boc-N-bis(PEG3-OH)(Intact Reagent)Intermed_CarbCarbamic AcidIntermediateTarget->Intermed_Carb AcidolysisPeroxideHydroperoxides(ROOH)Target->Peroxide AutoxidationAcidAcid/Moisture(H+ / H2O)Acid->Intermed_CarbOxygenOxygen/UV Light(Radical Initiator)Oxygen->PeroxideFreeAmineFree Amine(Deprotection)Intermed_Carb->FreeAmine -CO2 (Decarboxylation)AldehydeChain Scission /AldehydesPeroxide->Aldehyde Decomposition

Figure 1: Chemical degradation pathways showing acid-catalyzed deprotection and oxidative chain scission.[1]

Quality Control & Troubleshooting

Trust but verify. Before committing this reagent to a high-value synthesis (e.g., GMP manufacturing), validate its integrity.[1]

Analytical Verification
MethodObservation TargetAcceptance Criteria
1H NMR (DMSO-d6) tert-Butyl singlet (~1.4 ppm)Integral must match PEG backbone ratio (9H vs ~24H).[1] Loss indicates deprotection.
1H NMR Aldehyde proton (~9.5-10 ppm)Must be absent.[1] Presence indicates oxidative degradation.
LC-MS Molecular Ion [M+H]+ or [M+Na]+Major peak at ~470.6 Da (M+H) or ~492.6 Da (M+Na).[1]
TLC Ninhydrin StainNegative. A positive (purple) stain indicates free amines (Boc loss).
Troubleshooting Guide

Scenario: The reagent appears as a waxy solid instead of a viscous liquid.

  • Cause: High molecular weight PEGs can crystallize at low temps.

  • Action: Gently warm to 25°C. If it remains solid and opaque, check for moisture contamination (hydration).

Scenario: Unexpected side reactions during conjugation.

  • Cause: Peroxides in the PEG linker may be oxidizing sensitive residues (e.g., Methionine, Cysteine) on your protein payload.[1]

  • Action: Test reagent for peroxides using a semi-quantitative strip test. If positive, discard.

Storage Decision Logic

StorageLogicStartReceive N-Boc-N-bis(PEG3-OH)CheckCheck Integrity (NMR/TLC)Start->CheckUsageImmediate Use?Check->UsageYesEquilibrate to RT(Desiccator)Usage->YesYesNoAliquot under ArgonUsage->NoNoUseProceed to SynthesisYes->UseDissolveStoreStore at -20°C(Amber Vial)No->Store

Figure 2: Decision matrix for handling incoming reagent to maximize shelf-life.

References

  • Organic Chemistry Portal. Boc-Protected Amines: Stability and Deprotection. Organic Chemistry Portal. Available at: [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines (Mechanism & Stability). WuXi AppTec.[4] Available at: [Link][1]

An In-Depth Technical Guide to N-Boc-N-bis(PEG3-OH): A Branched Linker for Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical characteristics of N-Boc-N-bis(PEG3-OH), a versatile branched polyethylene glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core attributes, practical applications, and the scientific principles guiding its use.

Introduction: The Architectural Advantage of a Branched PEG Linker

N-Boc-N-bis(PEG3-OH) is a multifunctional, monodisperse PEG derivative that has gained significant traction in the fields of bioconjugation, drug delivery, and materials science.[1] Its unique branched architecture, featuring a central amine core shielded by a tert-butyloxycarbonyl (Boc) protecting group and two extending triethylene glycol (PEG3) arms each terminating in a hydroxyl group, offers a distinct advantage for the synthesis of complex molecular constructs.[1][2] This design allows for orthogonal chemical strategies, where the hydroxyl groups and the protected amine can be functionalized in a stepwise and controlled manner.[1] The incorporation of PEG3 spacers enhances the aqueous solubility and biocompatibility of conjugated molecules, a critical attribute for in vivo applications.[3][4]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of N-Boc-N-bis(PEG3-OH) is paramount for its effective application. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the analytical methods best suited for its characterization.

Core Molecular Attributes
PropertyValueSource(s)
Chemical Formula C₂₁H₄₃NO₁₀[5]
Molecular Weight 469.57 g/mol [5]
CAS Number 2093154-01-7[5]
Appearance Solid powder or neat oil[2][6]
Purity Typically >96%[5]
Solubility Profile
SolventExpected SolubilityRationale
Water SolubleThe multiple ether oxygens in the PEG chains form hydrogen bonds with water.[4]
Dimethyl Sulfoxide (DMSO) SolubleA polar aprotic solvent capable of solvating the polar functional groups.[2][8]
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent that can effectively solvate the molecule.[2][8]
Dichloromethane (DCM) SolubleThe organic character of the molecule allows for solubility in chlorinated solvents.[2]
Chemical Reactivity and Stability

The chemical utility of N-Boc-N-bis(PEG3-OH) is defined by its three key functional groups: the Boc-protected amine and the two terminal hydroxyl groups.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[9] It can be readily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free primary amine.[1][10] This orthogonal deprotection strategy is fundamental to its application in multi-step syntheses.[1]

  • Terminal Hydroxyl Groups: The two primary hydroxyl (-OH) groups are versatile handles for a variety of chemical transformations. They can be activated for conjugation to carboxylic acids, or converted to other functional groups such as aldehydes, amines, or azides, allowing for a wide array of subsequent coupling chemistries.[3][11]

Storage and Handling: For long-term stability, N-Boc-N-bis(PEG3-OH) should be stored at -20°C in a dry environment.[12] As with any chemical reagent, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. For detailed safety information, it is always recommended to consult the supplier-specific Safety Data Sheet (SDS).

Spectroscopic Characterization

Confirmation of the identity and purity of N-Boc-N-bis(PEG3-OH) is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-Boc-N-bis(PEG3-OH).[1][13]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The nine protons of the tert-butyl group of the Boc protector will appear as a sharp singlet at approximately 1.4 ppm. The methylene protons of the PEG chains will resonate as a complex multiplet in the region of 3.5-3.8 ppm.[14] The protons of the methylene groups adjacent to the nitrogen and the terminal hydroxyl groups will have distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will provide complementary information. The quaternary carbon and the methyl carbons of the Boc group will have characteristic signals around 80 ppm and 28 ppm, respectively. The carbons of the PEG backbone will appear in the region of 60-70 ppm.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[15] For N-Boc-N-bis(PEG3-OH), the expected monoisotopic mass is 469.2887 g/mol . Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), common adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed.

Experimental Protocols: A Gateway to Advanced Applications

The true utility of N-Boc-N-bis(PEG3-OH) lies in its application in synthetic workflows. Below are representative protocols for the functionalization of the hydroxyl groups and the deprotection of the Boc group.

Diagram of a Representative Synthetic Pathway

G A N-Boc-N-bis(PEG3-OH) B Activation of Hydroxyl Groups (e.g., with MsCl, pyridine) A->B C N-Boc-N-bis(PEG3-OMs) B->C D Nucleophilic Substitution (e.g., with NaN3, DMF) C->D E N-Boc-N-bis(PEG3-N3) D->E F Boc Deprotection (TFA, DCM) E->F G H2N-N-bis(PEG3-N3) F->G H Conjugation to Alkyne-containing Molecule (CuAAC or SPAAC) G->H I Branched Conjugate H->I

Caption: A representative synthetic workflow utilizing N-Boc-N-bis(PEG3-OH).

Protocol 1: Esterification of Terminal Hydroxyl Groups with a Carboxylic Acid

This protocol describes a general procedure for the esterification of the terminal hydroxyl groups of N-Boc-N-bis(PEG3-OH) with a generic carboxylic acid, a common step in the synthesis of PROTACs and other drug conjugates.

Materials:

  • N-Boc-N-bis(PEG3-OH)

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-bis(PEG3-OH) (1 equivalent) and the carboxylic acid (2.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired diester.

  • Characterize the purified product by NMR and MS to confirm its structure and purity.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected substrate (from Protocol 1 or other synthesis)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

  • The resulting amine can often be used in the next step without further purification.

Applications in Drug Development and Beyond

The unique structural features of N-Boc-N-bis(PEG3-OH) make it a valuable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): The branched nature of this linker can be exploited to attach multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR) and therapeutic efficacy.[16][] The PEG spacers can also improve the solubility and pharmacokinetics of the ADC.[]

  • PROTACs and Molecular Glues: N-Boc-N-bis(PEG3-OH) serves as an excellent scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it acts as the linker connecting the target protein binder and the E3 ligase ligand.[1]

  • Drug Delivery Systems: The hydrophilic PEG arms can be used to functionalize nanoparticles, liposomes, or other drug carriers to improve their stability, circulation time, and targeting capabilities.[]

  • Surface Modification: The hydroxyl groups can be used to attach the linker to surfaces, creating a hydrophilic and biocompatible coating that can be further functionalized.[3]

Conclusion

N-Boc-N-bis(PEG3-OH) is a powerful and versatile chemical tool for the construction of complex, multifunctional molecules. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides researchers with a high degree of control over their synthetic strategies. The inherent benefits of PEGylation, such as enhanced solubility and biocompatibility, further underscore its importance in the development of next-generation therapeutics and advanced materials. This guide has provided a foundational understanding of its physical and chemical characteristics, empowering researchers to confidently incorporate this valuable linker into their innovative research and development programs.

References

  • N-Boc-N-bis(PEG3-OH) | 2093154-01-7 | Benchchem.

  • Solubility and Stability of N-Boc-N-bis(PEG3-acid): A Technical Guide for Drug Development Professionals - Benchchem.

  • Boc-NH-PEG3-OH | CAS:139115-92-7 - Biopharma PEG.

  • 1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3) - ResearchGate.

  • NH-bis(PEG3-Boc) | 1814901-03-5 | PXC90103 | Biosynth.

  • N-(Boc-PEG3)-N-bis(PEG2-alcohol), 2055042-60-7 | BroadPharm.

  • N-(Boc-PEG3)-N-Bis(PEG2-Alcohol) - CD Bioparticles.

  • N-Boc-N-bis(PEG3-OH) | 2093154-01-7 | Precise PEG.

  • Overview of PEG Linkers - ChemPep.

  • PEG Linkers & Their Applications - Biopharma PEG.

  • PEG LinkER - YouTube.

  • PEGylation reagents (linkers, crosslinkers and labels) - Interchim.

  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences.

  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

  • Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal.

  • What solvents are DMSO/DMF miscible with? : r/OrganicChemistry - Reddit.

  • Amine Protection and Deprotection - Master Organic Chemistry.

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH.

  • Analytical Measurement of PEGylated Molecules | Bioconjugate Chemistry.

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

  • Pegylation of RNA Spiegelmers by a Novel Widely Applicable Two-Step Process for the Conjugation of Carboxylic Acids to Amino-Modified Oligonucleotides - PubMed.

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm.

  • End-Group Effects on the Properties of PEG-co-PGA Hydrogels - PubMed Central.

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

  • PEG Linker, Discrete PEG - BroadPharm.

  • (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • PEG Linkers in Antibody-Drug Conjugates - BOC Sciences.

  • Safety Data Sheet - Cayman Chemical.

  • Basic 1H- and 13C-NMR Spectroscopy.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • N-Boc-N-bis(PEG3-NHS ester) - Precise PEG.

  • Boc-PEG | Glycomindsynth.

  • Antibody Conjugates-Recent Advances and Future Innovations - MDPI.

  • Amino-PEG4-bis-PEG3-N3 | ADC Linker - BOC Sciences.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Antibody-Drug Conjugates Using the N-Boc-N-bis(PEG3-OH) Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, and pharmacokinetic profile.[1][2] This document provides a comprehensive guide to the use of N-Boc-N-bis(PEG3-OH), a branched, versatile linker precursor, in the synthesis of ADCs. We will explore the underlying chemical principles, provide detailed, field-tested protocols for its activation and conjugation, and discuss methods for the characterization of the final ADC construct. The protocols herein are designed to be self-validating, offering researchers a robust framework for developing next-generation ADCs with enhanced properties.

Introduction: The Critical Role of Linker Design in ADCs

An ADC's efficacy hinges on its ability to remain stable in systemic circulation and selectively release its cytotoxic payload upon internalization into target cancer cells.[1][] The linker is the lynchpin of this system. Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their unique physicochemical properties.[][5] The inclusion of PEG chains enhances the hydrophilicity of often-hydrophobic payloads, which mitigates aggregation, improves stability, and prolongs circulation half-life by creating a protective "hydration shell".[1][5]

The N-Boc-N-bis(PEG3-OH) reagent is a sophisticated linker precursor that offers several distinct advantages:

  • Branched Architecture : The central nitrogen atom allows for a forked design, providing two points for derivatization. This can be leveraged to create ADCs with potentially higher drug-to-antibody ratios (DAR) in a controlled manner or to construct multi-functional conjugates.

  • Orthogonal Synthesis Strategy : The tert-butyloxycarbonyl (Boc) protecting group on the central amine is stable under a variety of reaction conditions but can be cleanly removed with mild acid.[6][7] This enables a stepwise, controlled synthesis, where the payload can be attached first, followed by deprotection and subsequent conjugation to the antibody.[8][9]

  • Hydrophilic Spacers : The two triethylene glycol (PEG3) arms provide flexibility and significantly enhance the aqueous solubility of the conjugate, which is crucial for preventing aggregation and improving pharmacokinetics.[][10]

Below is the chemical structure of the N-Boc-N-bis(PEG3-OH) linker precursor.

cluster_boc cluster_peg1 cluster_peg2 Boc Boc N N Boc->N p1_1 N->p1_1 p2_1 N->p2_1 PEG1_1 O p1_2 PEG1_1->p1_2 PEG1_2 O p1_4 PEG1_2->p1_4 PEG1_3 O p1_6 PEG1_3->p1_6 OH1 OH PEG2_1 O p2_2 PEG2_1->p2_2 PEG2_2 O p2_4 PEG2_2->p2_4 PEG2_3 O p2_6 PEG2_3->p2_6 OH2 OH p1_1->PEG1_1 p1_3 p1_2->p1_3 p1_3->PEG1_2 p1_5 p1_4->p1_5 p1_5->PEG1_3 p1_6->OH1 p2_1->PEG2_1 p2_3 p2_2->p2_3 p2_3->PEG2_2 p2_5 p2_4->p2_5 p2_5->PEG2_3 p2_6->OH2

Caption: Structure of N-Boc-N-bis(PEG3-OH).

Overall Synthesis Strategy

The conversion of the N-Boc-N-bis(PEG3-OH) precursor into a final ADC product is a multi-step process that requires careful execution and purification at each stage. The general workflow is designed to first build the linker-payload conjugate and then attach this construct to the antibody. This sequence protects the antibody from the harsher chemical conditions required for small molecule synthesis.

Caption: General workflow for ADC synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals, especially cytotoxic payloads and organic solvents, with extreme care.

Protocol 1: Activation of Terminal Hydroxyl Groups to NHS Esters

The terminal hydroxyl groups are not sufficiently reactive for direct conjugation. They must first be converted into a more labile functional group. A common and robust strategy is the conversion to N-Hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, such as those found on lysine residues of an antibody or on an amine-functionalized payload. This is a two-step process: oxidation of the alcohols to carboxylic acids, followed by NHS ester formation.

Step 1A: Jones Oxidation to Di-Acid

  • Materials:

    • N-Boc-N-bis(PEG3-OH)

    • Jones Reagent (Chromium trioxide in sulfuric acid)

    • Acetone (anhydrous)

    • Isopropanol

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve N-Boc-N-bis(PEG3-OH) (1 eq.) in anhydrous acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Jones Reagent dropwise until a persistent orange-brown color is observed.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by slowly adding isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Dilute the residue with DCM and wash with saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting di-acid product using silica gel column chromatography.

  • Validation: Confirm the structure via ¹H NMR and Mass Spectrometry.

Step 1B: Conversion to Di-NHS Ester

  • Materials:

    • N-Boc-N-bis(PEG3-COOH) (from Step 1A)

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the di-acid (1 eq.) and NHS (2.2 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a solution of DCC (2.2 eq.) in anhydrous DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • A white precipitate (dicyclohexylurea, DCU) will form. Filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by recrystallization.

  • Validation: Confirm the formation of the NHS ester via IR spectroscopy (ester carbonyl stretch) and ¹H NMR. The activated product, N-Boc-N-bis(PEG3-NHS ester), should be stored under inert gas at -20°C.[11]

Protocol 2: Boc Deprotection of the Linker Amine

The Boc group is a robust protecting group that is readily cleaved under acidic conditions to reveal the primary amine necessary for the final conjugation step.[6][7] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and the volatile nature of its byproducts.[7][12]

Caption: Mechanism of acid-catalyzed Boc deprotection.

  • Materials:

    • Boc-protected linker (e.g., Boc-Linker-Payload)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), reagent grade

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected compound in DCM (e.g., 10 mL per 100 mg of substrate).

    • Add an equal volume of TFA (a 1:1 DCM:TFA solution is common).[13]

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.[7]

    • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM or toluene to remove residual TFA).

    • Redissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Dry the organic layer, filter, and concentrate to yield the deprotected amine.

  • Validation: Confirm the absence of the Boc group (disappearance of the t-butyl signal in ¹H NMR) and the presence of the free amine (via Kaiser test or mass spectrometry).

Protocol 3: Antibody-Payload Conjugation

This final step involves the reaction between the amine-functionalized linker-payload and the monoclonal antibody. The most common method targets the surface-accessible lysine residues on the antibody. This results in a heterogeneous mixture of ADC species with varying DARs.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

    • Amine-Linker-Payload (from previous steps)

    • Anhydrous Dimethyl sulfoxide (DMSO) or other suitable organic co-solvent

    • Reaction buffer (e.g., Potassium Phosphate buffer, pH 7.5)

    • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Procedure:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

    • Dissolve the Amine-Linker-Payload in a minimal amount of DMSO.

    • Add the desired molar excess of the linker-payload solution (typically 5-10 fold molar excess over the antibody) to the antibody solution dropwise while gently stirring. The final concentration of the organic co-solvent should generally be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction at room temperature or 4 °C for 2-4 hours, or overnight at 4 °C.

    • Quench the reaction by adding an excess of a small molecule amine like Tris or Lysine.

  • Purification: Remove unconjugated linker-payload and aggregates by SEC. HIC can be used to separate ADC species with different DARs.

  • Validation: The final ADC must be thoroughly characterized.

ADC Characterization and Data Analysis

Successful synthesis must be confirmed with a suite of analytical techniques to ensure the quality, homogeneity, and efficacy of the ADC.

ParameterAnalytical TechniquePurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody. HIC can resolve species with different DARs.
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates or fragments.
Confirmation of Conjugation SDS-PAGE (reduced & non-reduced), Mass Spectrometry (MS)To confirm the covalent attachment of the linker-payload to the antibody (shift in molecular weight).
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo®)To measure the potency and specificity of the ADC against antigen-positive and antigen-negative cell lines.

Conclusion and Future Perspectives

The N-Boc-N-bis(PEG3-OH) linker precursor provides a powerful and flexible platform for the synthesis of advanced Antibody-Drug Conjugates. Its branched structure, combined with the hydrophilic PEG spacers and the capacity for an orthogonal Boc-protection strategy, allows for the controlled construction of ADCs with desirable physicochemical and pharmacokinetic properties.[1][][8] The protocols detailed in this guide offer a robust starting point for researchers. However, it is imperative to recognize that reaction conditions, particularly for the final antibody conjugation step, may require optimization based on the specific antibody and cytotoxic payload being used. Future advancements may leverage the dual-arm nature of this linker to create bis-payload ADCs or to attach imaging agents alongside the therapeutic agent for theranostic applications.

References

  • Books. Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • The Royal Society of Chemistry. Experimental Procedure. [Link]

  • ResearchGate. Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates | Request PDF. [Link]

  • YouTube. Antibody Drug Conjugates and Recent Applications in Breast Cancer Treatment. [Link]

  • MDPI. Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications. [Link]

  • ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]

  • AxisPharm. Boc-PEG, Boc amine PEG linker, PEG Reagents. [Link]

Sources

Application Notes & Protocols: Bioconjugation Techniques with N-Boc-N-bis(PEG3-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Branched, Orthogonal Linker

In the evolving landscape of drug delivery and bioconjugation, the precise, controlled assembly of molecular components is paramount.[1] N-Boc-N-bis(PEG3-OH) emerges as a uniquely versatile tool, offering a trifunctional, branched architecture for creating sophisticated biomolecular constructs.[2] This PEG-based reagent features a central amine shielded by a tert-butyloxycarbonyl (Boc) protecting group, from which two triethylene glycol (PEG3) arms extend, each terminating in a primary hydroxyl (-OH) group.[2][3][4]

This distinct structure provides an orthogonal system for sequential conjugation. The two terminal hydroxyl groups can be chemically activated for an initial conjugation event, while the Boc-protected amine remains stable.[3][5] Subsequently, the Boc group can be removed under mild acidic conditions to reveal a primary amine, enabling a second, distinct conjugation step.[2][3][4] This stepwise capability is invaluable for building complex molecules like antibody-drug conjugates (ADCs) or PROteolysis Targeting Chimeras (PROTACs), where precise placement and stoichiometry of different components are critical.[1][6][7]

The inclusion of PEG3 spacers confers significant advantages, enhancing the aqueous solubility of the final conjugate, which is crucial for physiological applications.[2][7] Furthermore, PEG linkers are known to increase the hydrodynamic radius of molecules, which can extend circulation half-life and reduce immunogenicity by shielding the conjugate from enzymatic degradation and immune recognition.[8][9][10]

This guide provides a comprehensive overview of the core principles and detailed protocols for leveraging the unique chemical functionalities of N-Boc-N-bis(PEG3-OH) in advanced bioconjugation workflows.

Core Principles & Strategic Workflow

The utility of N-Boc-N-bis(PEG3-OH) lies in the differential reactivity of its functional groups. The workflow is predicated on a two-stage orthogonal strategy:

  • Stage 1: Activation and Conjugation via Hydroxyl Groups. The terminal hydroxyl groups are not inherently reactive towards biomolecules. They must first be "activated"—converted into a more reactive functional group.[11] This allows for the covalent attachment of the linker to the first molecule of interest (e.g., a protein, peptide, or small molecule drug).

  • Stage 2: Deprotection and Conjugation via the Amine Group. Following the initial conjugation and purification, the Boc protecting group is selectively removed using acid, typically trifluoroacetic acid (TFA).[12] This exposes the primary amine, which can then be used to attach a second molecule, often through well-established amine-reactive chemistries.[13][14]

This strategic approach is visualized in the workflow diagram below.

G cluster_0 Stage 1: Hydroxyl Group Chemistry cluster_1 Stage 2: Amine Group Chemistry A N-Boc-N-bis(PEG3-OH) (Starting Linker) B Step 1: Activate -OH Groups (e.g., Tosylation, Mesylation, NHS Ester formation) A->B C Activated Linker B->C D Step 2: Conjugate to Molecule 1 (e.g., Protein-NH2) C->D E Intermediate Conjugate (Molecule 1-Linker-Boc) D->E F Step 3: Boc Deprotection (e.g., with TFA) E->F Purification & Proceed G Deprotected Conjugate (Molecule 1-Linker-NH2) H Step 4: Conjugate to Molecule 2 (e.g., NHS-Ester Drug) G->H I Final Bioconjugate (Molecule 1-Linker-Molecule 2) H->I

Figure 1: General workflow for orthogonal bioconjugation.

PART 1: Activation of Terminal Hydroxyl Groups

The primary hydroxyl groups of the PEG3 arms are relatively unreactive and require chemical activation for efficient conjugation.[11] The choice of activation chemistry depends on the target functional group on the biomolecule. A common and robust strategy involves converting the hydroxyls into better leaving groups, such as tosylates or mesylates, or activating them to react directly with amines.

Protocol 1.1: Two-Step Activation via Tosylation for Reaction with Amines or Thiols

This protocol first converts the hydroxyls to tosylates. Tosylates are excellent leaving groups that can subsequently react with nucleophiles like primary amines (on lysine residues) or thiols (on cysteine residues) of a protein.

Causality: Tosyl chloride (TsCl) reacts with the hydroxyl groups in the presence of a base (like pyridine or triethylamine) to form a tosylate ester. The base neutralizes the HCl byproduct. This conversion makes the terminal carbon highly electrophilic and susceptible to nucleophilic attack by amines or thiols on the target biomolecule.

Materials
  • N-Boc-N-bis(PEG3-OH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA), anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-N-bis(PEG3-OH) (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction and prevent side reactions.

  • Base Addition: Add anhydrous pyridine or TEA (2.5 equivalents) to the solution and stir for 10 minutes.

  • Tosylation: Slowly add TsCl (2.2 equivalents) portion-wise to the stirring solution. Adding it slowly prevents a rapid temperature increase.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quenching & Extraction: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the tosylated linker, N-Boc-N-bis(PEG3-OTs) .

  • Validation: Confirm the structure and purity of the product using NMR and Mass Spectrometry before proceeding to conjugation.

Protocol 1.2: Direct Activation with DSC for Reaction with Amines

N,N'-Disuccinimidyl carbonate (DSC) is a reagent that activates hydroxyl groups to form succinimidyl carbonates. These are highly reactive towards primary amines, forming a stable carbamate linkage. This is a more direct method for preparing the linker for protein conjugation.

Causality: DSC reacts with the hydroxyl groups to create an N-hydroxysuccinimide (NHS) activated carbonate. This group is an excellent leaving group that readily reacts with the nucleophilic primary amines found on the N-terminus and lysine side chains of proteins, resulting in a stable covalent bond.[15]

Materials
  • N-Boc-N-bis(PEG3-OH)

  • Anhydrous Acetonitrile

  • Pyridine or TEA

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Argon or Nitrogen gas supply

Step-by-Step Methodology
  • Preparation: Under an inert atmosphere, dissolve N-Boc-N-bis(PEG3-OH) (1 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Add pyridine (2.5 equivalents) followed by DSC (2.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the activated linker, N-Boc-N-bis(PEG3-O-succinimidyl carbonate) .

  • Validation: Confirm product identity via NMR and Mass Spectrometry. The activated linker should be used immediately or stored under anhydrous conditions.

PART 2: Conjugation to Biomolecules

Once the linker is activated, it can be conjugated to the first biomolecule. The following protocol assumes conjugation to primary amines (e.g., lysine residues) on a protein using the DSC-activated linker from Protocol 1.2.

Protocol 2.1: Conjugation of DSC-Activated Linker to a Protein

Causality: The reaction is typically performed in a slightly alkaline buffer (pH 7.5-8.5). At this pH, the primary amines on the protein (specifically the ε-amino group of lysine) are deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbonyl of the succinimidyl carbonate, displacing the NHS leaving group and forming a stable carbamate bond.[13][15]

Materials
  • Target protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0). Note: Avoid buffers containing primary amines like Tris.

  • DSC-activated N-Boc-N-bis(PEG3-OH) linker (from Protocol 1.2)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25) for purification

Step-by-Step Methodology
  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the DSC-activated linker in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Stoichiometry Calculation: Determine the molar ratio of linker to protein. A 5 to 20-fold molar excess of the linker is a common starting point. This needs to be optimized to achieve the desired degree of labeling (DOL).

  • Conjugation Reaction: Add the calculated volume of the linker stock solution to the stirring protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C. Gentle mixing is required.

  • Purification: Immediately after incubation, remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage-stable buffer (e.g., PBS, pH 7.4).[16]

  • Characterization (Intermediate Conjugate): Analyze the purified protein-linker conjugate (Intermediate Conjugate) to determine the DOL. This can be done using techniques like MALDI-TOF mass spectrometry or by conjugating a chromophore to the deprotected amine (see Part 3) and using UV-Vis spectroscopy.

PART 3: Boc Deprotection & Secondary Conjugation

With the linker attached to the first molecule, the next step is to deprotect the amine to enable the second conjugation.

Protocol 3.1: Boc Group Deprotection

Causality: The Boc group is highly sensitive to acid.[1] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation, carbon dioxide, and the free primary amine on the linker.[12] The conditions must be strong enough to remove the Boc group but mild enough to not denature the protein.

Materials
  • Purified Intermediate Conjugate (from Protocol 2.1)

  • Trifluoroacetic acid (TFA), reagent grade

  • Reaction buffer (e.g., PBS)

  • Desalting column or dialysis cassette

Step-by-Step Methodology
  • Reaction Setup: To the purified intermediate conjugate solution, add TFA to a final concentration of 5-20% (v/v). The optimal concentration and reaction time must be determined empirically to ensure complete deprotection without damaging the protein.

  • Incubation: Incubate the reaction on ice for 30-60 minutes.

  • Neutralization and Purification: Immediately neutralize the reaction by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. This step is critical to stop the acid reaction and refold the protein if partially denatured.

  • Validation: The deprotected conjugate now has a reactive primary amine. Its presence can be confirmed by reacting it with an amine-reactive fluorescent dye and measuring the fluorescence.

Protocol 3.2: Secondary Conjugation to the Exposed Amine

The newly exposed primary amine is a versatile handle for a second conjugation reaction, most commonly with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.[13][14]

G A Deprotected Conjugate (Protein-Linker-NH2) C Reaction at pH 7.2-8.0 Amine attacks NHS-ester A->C B NHS-Ester activated Molecule 2 (e.g., Drug-NHS) B->C D Final Bioconjugate (Protein-Linker-Drug) C->D Stable Amide Bond Formation

Figure 2: Secondary conjugation via NHS ester chemistry.

Step-by-Step Methodology
  • Prepare Molecule 2: Dissolve the NHS-ester activated second molecule (e.g., a cytotoxic drug, biotin, or fluorescent dye) in an appropriate anhydrous solvent (DMF or DMSO).

  • Conjugation: Add a 3 to 10-fold molar excess of the activated Molecule 2 to the deprotected conjugate solution (in PBS, pH 7.2-8.0).

  • Incubation: React for 1-2 hours at room temperature.

  • Final Purification: Purify the final bioconjugate to remove unreacted Molecule 2 using a desalting column, dialysis, or size-exclusion chromatography (SEC), depending on the molecular weight of the components.[16][17]

  • Final Characterization: The final product should be thoroughly characterized.

Data Presentation & Characterization

Effective bioconjugation requires rigorous validation at each step. A multi-faceted approach to characterization is essential for ensuring the quality, homogeneity, and efficacy of the final product.[18]

Table 1: Key Parameters for Reaction Optimization & Characterization
Parameter Stage 1: Primary Conjugation Stage 2: Secondary Conjugation Analytical Technique Purpose
Linker:Protein Ratio 5:1 to 20:1 (molar excess)N/AMALDI-TOF MS, HICTo control the Degree of Labeling (DOL) of the linker.
Molecule 2:Linker Ratio N/A3:1 to 10:1 (molar excess)RP-HPLC, UV-Vis, MSTo ensure efficient conjugation to the linker's amine.
pH 7.5 - 8.57.2 - 8.0pH meterOptimizes nucleophilicity of target amines.
Reaction Time 1 - 4 hours1 - 2 hoursTime-course analysisTo balance reaction completion with potential degradation.
Purity >95%>95%SEC, SDS-PAGETo confirm removal of unreacted reagents.[19]
Identity/Mass ConfirmedConfirmedMass Spectrometry (MS)To verify covalent attachment and final product mass.
Aggregation <5%<5%Size Exclusion Chromatography (SEC)To quantify and remove unwanted aggregates.
Characterization Workflow

A logical characterization workflow is critical for validating the synthesis of the final bioconjugate.

G cluster_0 Analysis A Initial Protein D SDS-PAGE A->D Confirms mass shift E Mass Spectrometry (MALDI or ESI) A->E Baseline mass B Intermediate Conjugate (Protein-Linker-Boc) B->D Confirms mass shift B->E Confirms linker addition C Final Bioconjugate C->D Confirms final mass shift C->E Confirms final product mass F Size Exclusion Chromatography (SEC) C->F Assess purity & aggregation G Reverse Phase Chromatography (RP-HPLC) C->G Assess drug-to-antibody ratio (DAR)

Figure 3: Multi-modal characterization workflow.

References

  • CD Bioparticles. N-(Boc-PEG3)-N-Bis(PEG2-Alcohol). [Link]

  • Wikipedia. Bioconjugation. [Link]

  • Google Patents.
  • Precise PEG. N-Boc-N-bis(PEG3-OH) | 2093154-01-7. [Link]

  • Battalapalli, D. et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques | Analytical Chemistry. [Link]

  • ResearchGate. Activated PEG derivatives for conjugation. [Link]

  • National Center for Biotechnology Information. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. [Link]

  • JenKem Technology USA. PROTAC PEG Linkers. [Link]

  • CellMosaic. Bioconjugate Analysis & Purification. [Link]

  • National Center for Biotechnology Information. Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

  • Google Patents.
  • Precise PEG. Linkers in PROTACs. [Link]

  • The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]

  • SlideShare. Bioconjugate Chemistry On Proteins. [Link]

  • Bionordika. Bioconjugation application notes. [Link]

  • ACS Publications. Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes | Analytical Chemistry. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. Protein conjugates purification and characterization. [Link]

  • National Center for Biotechnology Information. Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

  • National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • PubMed. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

Sources

Application Note: High-Purity Isolation of N-Boc-N-bis(PEG3-OH) Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocols for N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7), a critical branched linker used in PROTACs, Antibody-Drug Conjugates (ADCs), and lipid nanoparticle formulations.[1] The molecule presents a unique separation challenge: it possesses a hydrophilic dual-PEG tail, a hydrophobic Boc-protected core, and lacks a strong UV chromophore.[1] This protocol establishes a two-stage purification workflow—Flash Chromatography for bulk cleanup and Preparative HPLC for final polishing—specifically designed to preserve the acid-labile Boc group while achieving >95% purity.[1]

Introduction & Molecule Analysis[2][3][4][5][6]

N-Boc-N-bis(PEG3-OH) serves as a symmetric branching point in bioconjugation.[1][2] Its chemical structure features a central nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, flanked by two triethylene glycol (PEG3) chains terminating in hydroxyl groups.[2][3]

The Purification Paradox

Purifying this molecule requires balancing three conflicting factors:

  • Detection Difficulty: The PEG chains are virtually invisible to standard UV detection (254 nm). The Boc carbonyl absorbs weakly at 200–210 nm, but this region is often obscured by solvent cut-off.[1]

  • Acid Sensitivity: The Boc group is acid-labile. Standard Reverse Phase (RP) mobile phases containing Trifluoroacetic Acid (TFA) can cause premature deprotection (loss of Boc), yielding the free amine impurity [1, 2].

  • Polarity: The molecule is amphiphilic. It is too polar for standard hexane/ethyl acetate normal phase chromatography but can be retained strongly on C18 columns in aqueous conditions.

Strategic Planning: The "Self-Validating" Workflow

To ensure scientific integrity, we employ a "Capture and Polish" strategy.

Critical Control Points (CCPs)
  • CCP 1 (Mobile Phase pH): Avoid strong acids. Use Ammonium Bicarbonate (10 mM, pH ~7.5) or 0.1% Formic Acid (weaker than TFA) for HPLC to prevent Boc cleavage [3].

  • CCP 2 (Detection): Do not rely solely on UV. Use ELSD (Evaporative Light Scattering Detection) or CAD (Charged Aerosol Detection) for universal quantification of the non-chromophoric PEG chains [4].

  • CCP 3 (TLC Verification): Since UV is unreliable, use Iodine vapor or Dragendorff’s reagent (specific for polyethers/amines) to visualize spots on TLC plates before pooling fractions [5].

Protocol 1: Flash Chromatography (Bulk Cleanup)

Objective: Remove non-polar synthesis byproducts and bulk unreacted reagents.

Materials
  • Stationary Phase: Spherical silica gel (20–40 µm).

  • Solvent A: Dichloromethane (DCM).[4][5]

  • Solvent B: Methanol (MeOH).

  • Visualization: TLC plates (Silica F254), Iodine chamber.

Step-by-Step Methodology
  • Sample Loading: Dissolve the crude oil in a minimum volume of DCM. If the crude is viscous, add a small amount of DCM and adsorb onto silica (dry load) to prevent band broadening.

  • Gradient Setup:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).

    • 5–20 min: Linear ramp to 90% DCM / 10% MeOH.

    • 20–30 min: Hold at 10% MeOH (Product typically elutes here).

    • 30–40 min: Flush with 20% MeOH to remove highly polar aggregates.

  • Fraction Collection: Collect fractions in small volumes (e.g., 15 mL for a 10g column).

  • Validation: Spot fractions on TLC. Develop in 10% MeOH/DCM. Stain with Iodine. The product will appear as a brown spot that fades over time.

    • Note: The Boc group may show a faint spot under UV 254 nm if loaded heavily, but Iodine is definitive.

Protocol 2: Preparative HPLC (High Purity Polishing)

Objective: Isolate the target from mono-PEGylated species and free amines.

System Configuration
  • Column: C18 Prep Column (e.g., XBridge or Gemini, 5 µm, 19 x 150 mm).

  • Detector: ELSD (Drift tube temp: 45°C, Gain: 8) coupled with UV at 210 nm.

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH 7.8).

  • Mobile Phase B: Acetonitrile (ACN).

> Expert Insight: We select Ammonium Bicarbonate over TFA. While TFA sharpens peaks, it risks deprotecting the Boc group during fraction concentration.[6] The bicarbonate buffer keeps the Boc group stable and the amine neutral [3].

Gradient Table
Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)Event
0.0515.0Equilibration
2.0515.0Injection
20.06015.0Linear Gradient
22.09515.0Wash
25.09515.0Wash
25.1515.0Re-equilibration
Execution
  • Solubility Check: Dissolve the Flash-purified material in 20% ACN/Water. Filter through a 0.22 µm PTFE filter.

  • Run: Inject sample. Monitor the ELSD signal. The bis(PEG3) product will elute later than mono-PEG impurities due to the increased hydrophobic surface area of the second PEG chain and the Boc group.

  • Post-Run Handling: Pool fractions containing the single major peak.

  • Lyophilization: Freeze fractions immediately. Lyophilize to a viscous oil or waxy solid. Do not use rotary evaporation with heat if using any acidic modifiers.

Visualizing the Workflow

The following diagram illustrates the decision logic and process flow, highlighting the critical "No Acid" pathway.

PurificationWorkflow Start Crude N-Boc-N-bis(PEG3-OH) Solubility Solubility Test (DCM vs Water) Start->Solubility Flash Step 1: Flash Chromatography Silica (DCM/MeOH) Solubility->Flash Check1 TLC Validation (Iodine Stain) Flash->Check1 HPLC_Prep Step 2: Prep HPLC (Reverse Phase C18) Check1->HPLC_Prep Pool Fractions MobilePhase Mobile Phase Selection CRITICAL STEP HPLC_Prep->MobilePhase Path_Acid 0.1% TFA (Risk: Boc Deprotection) MobilePhase->Path_Acid Avoid Path_Base 10mM Amm. Bicarbonate (Safe: Boc Stable) MobilePhase->Path_Base Recommended Detection Detection: ELSD / CAD (UV 210nm is weak) Path_Base->Detection Lyophilization Lyophilization (Freeze Dry) Detection->Lyophilization Final Pure Product (>95%) Lyophilization->Final

Figure 1: Purification workflow emphasizing the critical mobile phase selection to preserve the Boc protecting group.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Loss of Boc Group Acidic mobile phase or prolonged exposure to heat.[1]Switch to Ammonium Bicarbonate or Ammonium Acetate buffers. Keep fractions cold.
No Peaks on UV Product lacks chromophores above 220 nm.Use ELSD, CAD, or RI detection. If UV is the only option, monitor 205-210 nm using high-purity solvents.[1]
Broad/Tailing Peaks Interaction with residual silanols on column.Ensure the mobile phase has ionic strength (buffer) rather than just pure water/organic.
"Ghost" Peaks Impurities in solvents accumulating on the column.[7]Run a blank gradient before the sample. Use HPLC-grade solvents only.

References

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Reddit (r/Chempros). (2022). Chromatography of PEG containing compounds. Retrieved from [Link]

  • AxisPharm. (2025).[8] Boc-PEG, Boc amine PEG linker, PEG Reagents.[1] Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Strategy for N-Boc-N-bis(PEG3-OH) Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a connector—it is a determinant of physicochemical properties, solubility, and E3 ligase recruitment efficiency.[1][2][3] N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) represents a critical class of branched discrete PEG linkers. Its symmetric "Y-shape" architecture allows for the construction of multivalent scaffolds, enhancing solubility while offering two hydroxyl handles for further derivatization.

The Analytical Challenge

Characterizing N-Boc-N-bis(PEG3-OH) presents a specific set of challenges that standard small-molecule protocols often fail to address:

  • Chromophore Absence: The polyethylene glycol (PEG) backbone lacks significant UV absorbance. The tert-butyloxycarbonyl (Boc) group absorbs weakly at 205–210 nm, a region often obscured by mobile phase cutoffs.

  • Amphiphilic Nature: The molecule exhibits both hydrophobic (Boc) and hydrophilic (PEG-OH) domains, complicating retention on standard C18 columns.

  • Adduct Formation: In Mass Spectrometry (MS), PEGs avidly sequester cations (

    
    , 
    
    
    
    ), complicating molecular weight confirmation.

This guide outlines a self-validating analytical workflow utilizing Charged Aerosol Detection (CAD) for purity and Quantitative NMR (qNMR) for functional assay, ensuring data integrity for IND-enabling studies.

Analytical Decision Matrix (Workflow)

The following workflow illustrates the logical progression from crude material to certified reference standard.

AnalyticalWorkflow Sample Crude N-Boc-N-bis(PEG3-OH) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility Identity Structural Identity (1H NMR + ESI-MS) Solubility->Identity Confirm Structure Purity Purity Profiling (HPLC-CAD) Identity->Purity If Identity Confirmed Purity->Sample Repurify (Prep HPLC) Assay Functional Assay (qNMR for -OH Content) Purity->Assay If Purity > 95% Release Certificate of Analysis (Release) Assay->Release

Figure 1: Analytical Decision Matrix ensuring sequential validation of identity, purity, and functionality.

Protocol A: Structural Identity (NMR & MS)

Objective: Confirm the branching pattern and the integrity of the Boc protecting group.

1H NMR Spectroscopy

Standard 1H NMR often underestimates PEG purity due to the relaxation times of the polymer chains. This protocol uses extended relaxation delays.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
    
    
    is preferred for resolution of the Boc group.
  • Instrument: 400 MHz or higher.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 10 seconds  (Critical for accurate integration of the Boc t-butyl protons vs. PEG backbone).
      
    • Scans: 16–32.

Data Interpretation (in


): 
| Chemical Shift (

) | Multiplicity | Integration | Assignment | Diagnostic Note | | :--- | :--- | :--- | :--- | :--- | | 1.45 ppm | Singlet | 9H | Boc (

-butyl) | Sharp singlet confirms intact protecting group. | | 3.30 – 3.50 ppm | Multiplet | 4H | N-

| Protons adjacent to the central Nitrogen. | | 3.55 – 3.75 ppm | Multiplet | 20H | PEG Backbone | Includes terminal

-OH. | | 2.80 – 3.00 ppm | Broad Singlet | 2H | -OH | Hydroxyl protons (shift varies with concentration). |
Mass Spectrometry (ESI-TOF)

Causality: PEGs are "cation sponges." A protonated molecular ion


 is rarely the base peak.
  • Method: Direct infusion or LC-MS (positive mode).

  • Expectation: Look for

    
     and 
    
    
    
    adducts.[4]
  • Calculation:

    • Formula:

      
       (Verify based on exact derivative).
      
    • Exact Mass: ~453.29 Da.

    • Target Ion (

      
       adduct):  476.28 m/z.
      
    • Note: Absence of the Boc group (mass -100 Da) indicates instability/degradation.

Protocol B: Purity Profiling (HPLC-CAD)

Objective: Quantify non-chromophoric impurities (e.g., truncated PEGs, oxidized byproducts) that UV detectors miss.

Why CAD? Charged Aerosol Detection is a mass-sensitive universal detector.[5] Unlike ELSD, CAD offers uniform response factors for chemically similar species and higher sensitivity (LOD ~1–10 ng), making it superior for PEG analysis [1, 2].

Experimental Setup
  • System: UHPLC with CAD (e.g., Thermo Vanquish or equivalent).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Reasoning: A standard C18 is sufficient if the gradient starts with high aqueous content to retain the polar PEG chains.

  • Mobile Phase A: Water + 0.1% Formic Acid (Volatile buffer required for CAD).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detector Settings:

    • Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile oligomers).

    • Power Function: 1.0 (or optimized for linearity).

Gradient Table
Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.051.0Equilibration / Loading
2.051.0Isocratic Hold (Retain polar impurities)
15.0951.0Linear Gradient
18.0951.0Wash (Elute hydrophobic aggregates)
18.151.0Re-equilibration
23.051.0End of Run

System Suitability Criteria:

  • Blank Run: Must be free of ghost peaks (CAD is sensitive to mobile phase quality).

  • Tailing Factor:

    
     for the main peak.
    
  • S/N Ratio: >100 for the main peak at 1 mg/mL.

Protocol C: Functional Assay (qNMR)

Objective: Determine the precise "Hydroxyl Value" (mmol OH/g) without consuming large amounts of sample via titration.

Methodology: 1H qNMR using an Internal Standard (IS).

  • Internal Standard: Dimethyl sulfone (

    
    ) or Maleic Acid. (Must be high purity, trace-certified).
    
  • Solvent:

    
     (Ensures separation of -OH signals from water/PEG backbone).
    

Procedure:

  • Weigh ~10 mg of Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) directly into the NMR tube using a microbalance (precision ±0.01 mg).
  • Dissolve in 0.6 mL

    
    .
    
  • Acquire spectrum with

    
     (ensure full relaxation).
    
  • Integration:

    • Integrate IS peak (

      
      , known protons 
      
      
      
      ).
    • Integrate terminal -OH protons (

      
      , should be 2 protons per molecule).
      

Calculation:



Where


 is molecular weight and 

is purity of the standard.

Visualization of Detection Logic

The following diagram details the hardware setup and signal processing logic required to detect this non-chromophoric linker.

HPLC_CAD_Logic Injector Sample Injection Column C18 Column (Separation) Injector->Column Analytes + Solvent Nebulizer Nebulizer (N2 Gas) Column->Nebulizer Eluent DryingTube Drying Tube (Remove Solvent) Nebulizer->DryingTube Aerosol Corona Corona Discharge (Charge Particles) DryingTube->Corona Dry Particles Electrometer Electrometer (Measure Current) Corona->Electrometer Charged Particles

Figure 2: HPLC-CAD operational flow. Solvent removal is critical before charging, ensuring only the non-volatile PEG linker is detected.

Troubleshooting & FAQs

Q: The Boc group appears deprotected in the LC-MS.

  • Cause: Acidic mobile phases (0.1% Formic Acid) can induce in-source fragmentation of the Boc group during ionization, even if the sample is intact.

  • Validation: Check the NMR. If the Boc singlet (1.45 ppm) is present and integrates correctly, the deprotection is an artifact of the MS source, not the sample.

Q: I see a "hump" under the main peak in HPLC.

  • Cause: Polydispersity. While "PEG3" implies a discrete molecule, synthesis often yields trace amounts of PEG2 or PEG4 analogs.

  • Action: Use a shallower gradient (e.g., 0.5% B/min) to resolve oligomers.

References

  • Waters Corporation. (n.d.). Comparing ELSD and CAD Performance on Polysorbate Quantification. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). NMR Characterization of Polyethylene Glycol Conjugates. Retrieved from [Link]

Sources

Architectural Precision in Linkerology: Applications of N-Boc-N-bis(PEG3-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linear linkers often face limitations regarding solubility, drug-to-antibody ratio (DAR), and spatial geometry. N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) represents a critical class of branched heterobifunctional linkers . Its "Y-shaped" architecture—featuring a central Boc-protected amine and two terminal hydroxyl-PEG arms—enables the synthesis of high-payload conjugates and solubility-enhanced chimeras.

This guide details the strategic application of N-Boc-N-bis(PEG3-OH) in synthesizing multivalent cancer therapeutics, providing validated protocols for its functionalization and integration into complex drug delivery systems.

Part 1: Technical Profile & Mechanism of Action

Physicochemical Properties

The molecule consists of a tertiary carbamate core (Boc-N) branching into two polyethylene glycol (PEG3) chains.[1]

PropertySpecificationRelevance to Cancer Research
Formula C₂₁H₄₃NO₁₀High oxygen content ensures aqueous solubility.
Molecular Weight ~469.6 DaSmall enough to avoid steric hindrance; large enough to provide "stealth" properties.
Core Geometry Branched (Y-Shape)Allows 1:2 stoichiometry (1 Anchor : 2 Payloads).
Reactive Sites 1x Protected Amine (Boc)2x Hydroxyls (-OH)Enables orthogonal chemistry (acid-labile deprotection vs. esterification/substitution).
Hydrophilicity High (LogP < 0)Critical for masking hydrophobic warheads (e.g., PBD dimers, Thalidomide).
The "Y-Linker" Advantage in Drug Design

In cancer therapeutics, hydrophobicity often leads to aggregation and poor pharmacokinetics. N-Boc-N-bis(PEG3-OH) solves this via two mechanisms:

  • DAR Amplification (ADCs): By deprotecting the amine and attaching it to an antibody, the two hydroxyl arms can each carry a cytotoxic payload, effectively doubling the drug load per attachment site without altering the antibody's surface charge significantly.

  • Solubility Tuning (PROTACs): In TPD, the linker often dictates cell permeability. The branched PEG structure increases the topological polar surface area (tPSA) more effectively than linear PEGs of equivalent mass, improving the solubility of "greasy" E3 ligase ligands (e.g., VHL/CRBN binders).

Part 2: Application Workflows

Application A: High-Loading Antibody-Drug Conjugates (ADCs)

Challenge: Traditional cysteine-conjugated ADCs are limited to a DAR of 2-4. Higher loading often causes aggregation. Solution: Use N-Boc-N-bis(PEG3-OH) as a scaffold to attach two drug molecules to a single cysteine or lysine residue.

Figure 1: Workflow for synthesizing a branched ADC linker using N-Boc-N-bis(PEG3-OH) to achieve a 1:2 attachment ratio.

Application B: Solubility-Optimized PROTACs

Challenge: Linear PEG linkers in PROTACs can be too flexible, leading to "hook effects" or poor ternary complex stability. Solution: The branched nitrogen core introduces a rigid vertex, altering the exit vector of the linker. This can be used to attach a solubility tag (e.g., a sulfonate group) on one arm while the other arm connects the ligands.

Part 3: Detailed Protocol

Synthesis of a Bis-Azide "Click-Ready" Linker

Objective: Convert N-Boc-N-bis(PEG3-OH) into N-Boc-N-bis(PEG3-N₃) . This intermediate is essential for "Click Chemistry" (CuAAC) applications where two alkyne-modified drugs are attached to the core.

Materials Required
  • Reagent: N-Boc-N-bis(PEG3-OH) (1.0 eq)

  • Activator: Methanesulfonyl chloride (MsCl) (2.5 eq)

  • Base: Triethylamine (TEA) (3.0 eq)

  • Nucleophile: Sodium Azide (NaN₃) (3.0 eq)

  • Solvents: Dichloromethane (DCM) [Anhydrous], DMF [Anhydrous]

  • Workup: Brine, Na₂SO₄, Ethyl Acetate.

Step-by-Step Methodology

Phase 1: Mesylation (Activation of Hydroxyls)

  • Setup: Dissolve N-Boc-N-bis(PEG3-OH) (100 mg, ~0.21 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add TEA (88 µL, 0.63 mmol) followed by the dropwise addition of MsCl (41 µL, 0.53 mmol).

    • Critical Check: Ensure the temperature remains <5°C during MsCl addition to prevent Boc deprotection or side reactions.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation (TLC): Check TLC (5% MeOH in DCM). The product (bis-mesylate) should appear as a new spot with a slightly higher Rf than the starting material. Staining with Iodine or KMnO₄ is required (UV inactive).

Phase 2: Azidation (Nucleophilic Substitution)

  • Solvent Swap: Evaporate DCM under reduced pressure. Re-dissolve the crude mesylate residue in anhydrous DMF (3 mL).

  • Substitution: Add Sodium Azide (NaN₃) (41 mg, 0.63 mmol).

    • Safety Note: NaN₃ is toxic and can form explosive hydrazoic acid if acidified. Do not use halogenated solvents (DCM) in this step.

  • Heating: Heat the mixture to 60°C for 12 hours (overnight).

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF and excess azide.

    • Wash with Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Phase 3: Final QC

  • 1H NMR (CDCl₃): Look for the disappearance of the -OH proton and the shift of the CH₂ adjacent to the functional group (approx 3.4 ppm for CH₂-N₃ vs 3.7 ppm for CH₂-OH).

  • IR Spectroscopy: Strong absorption peak at ~2100 cm⁻¹ confirms the Azide group.

Part 4: Troubleshooting & QC

IssueProbable CauseCorrective Action
Boc Loss during Activation Acidic impurities in MsCl or heat generation.Distill MsCl before use; maintain strict 0°C during addition; use excess base (TEA/DIPEA).
Incomplete Substitution Steric hindrance or old NaN₃.Increase temperature to 80°C; use Tetrabutylammonium iodide (TBAI) as a phase transfer catalyst (5 mol%).
Product Aggregation Amphiphilic nature of the molecule.Avoid pure water during workup; use brine to break emulsions. Store neat oil at -20°C.

Part 5: References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery.[2] Drug Discovery Today, 10(21), 1451-1458. (Contextual grounding for PEG properties).

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. (Contextual grounding for Linkerology).

Sources

Troubleshooting & Optimization

Technical Support Center: N-Boc-N-bis(PEG3-OH) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-Boc-N-bis(PEG3-OH) (often referred to as a branched PEG linker). It addresses the specific chemical vulnerabilities of this scaffold, focusing on the competition between the acid-labile Boc group and the nucleophilic hydroxyl arms.

Status: Operational | Topic: Side Reaction Mitigation & Protocol Optimization

Molecule Analysis & Risk Profile

Compound: N-Boc-N-bis(PEG3-OH) Core Function: Branched heterobifunctional linker for PROTACs and bioconjugation. Chemical Vulnerabilities:

  • The "Acid Trap": The central Nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] While stable to base, it is highly sensitive to trace acids (even acidic silica gel), which can trigger premature deprotection.

  • The "Moisture Sponge": The dual PEG3 arms are hygroscopic. Absorbed water hydrolyzes activation reagents (TsCl, MsCl) before they react with the hydroxyls.

  • Intramolecular Cyclization: If the Boc group is lost while the hydroxyls are activated (e.g., as Tosylates), the free amine will intramolecularly attack the arms, forming stable cyclic morpholine-like byproducts, irreversibly destroying the linker.

Troubleshooting Guides & FAQs

Issue 1: Activation Failures (Low Yields during Tosylation/Mesylation)

User Query: "I tried to activate the hydroxyls with TsCl/Pyridine, but I see mostly starting material and some hydrolyzed TsCl. Why?"

Root Cause: Hygroscopicity. PEG linkers absorb atmospheric moisture rapidly. Water competes with the PEG-OH for the sulfonyl chloride, destroying the reagent.

Technical Fix: The Azeotropic "Reset" You cannot rely on "bottle-dry" solvents. You must actively dry the PEG linker immediately before reaction.

Protocol: Azeotropic Drying

  • Dissolve N-Boc-N-bis(PEG3-OH) in anhydrous Toluene or Acetonitrile (10 mL per gram).

  • Rotary evaporate to dryness.

  • Repeat 3 times. This physically drags water out of the PEG matrix.

  • Redissolve in the reaction solvent (DCM or THF) under Argon immediately.

Issue 2: Premature Boc Loss during Purification

User Query: "My NMR shows the ethyl/PEG peaks, but the Boc singlet (1.45 ppm) is gone or diminished after column chromatography."

Root Cause: Acidic Silica Gel. Standard silica gel has a pH of ~5.0–6.0. Branched PEGs "drag" on columns (elute slowly), increasing their exposure time to these acidic sites. This is sufficient to cleave the Boc group, especially if the elution solvent contains trace chloroform (which degrades to HCl).

Technical Fix: Neutralized Silica Protocol You must buffer the stationary phase to prevent acid-catalyzed deprotection.

Protocol: Neutralized Column Preparation

  • Prepare your mobile phase (e.g., DCM/MeOH).

  • Add 1% Triethylamine (TEA) to the solvent system used to pack the column.

  • Flush the column with 2 column volumes of this TEA-spiked solvent.

  • Run the purification using the standard mobile phase (the residual TEA on the silica is sufficient).

Issue 3: Unexpected Chlorination instead of Tosylation

User Query: "I attempted to tosylate the hydroxyls using TsCl/TEA in DMF, but Mass Spec suggests I made the alkyl chloride, not the tosylate."

Root Cause: Solvent-Driven Nucleophilicity. In polar aprotic solvents like DMF, the chloride ion (a byproduct of the reaction) becomes a "naked," highly reactive nucleophile. It attacks the newly formed tosylate, displacing it to form a chloride.

Decision Matrix:

Desired Product Recommended Solvent Mechanism Note
Tosylate (-OTs) DCM (Dichloromethane) Chloride is solvated/passivated; OTs remains stable.

| Chloride (-Cl) | DMF or DMSO | Chloride is activated; displaces OTs via SN2. |

Issue 4: The "Mitsunobu Nightmare" (TPPO Removal)

User Query: "I used DIAD/PPh3 to couple a ligand, but I cannot separate the PEG product from Triphenylphosphine Oxide (TPPO). They co-elute on silica."

Root Cause: Polarity Overlap. PEGs and TPPO are both moderately polar and hydrogen-bond acceptors. They often streak together on silica gel.

Technical Fix: The Zinc Chloride Precipitation TPPO forms a crystalline complex with ZnCl₂ that is insoluble in ether/ethanol, whereas PEG linkers usually remain in solution.

Protocol: ZnCl₂ Precipitation

  • Dissolve the crude Mitsunobu mixture in Ethanol or Ether/DCM (9:1) .

  • Add 2.0 equivalents of anhydrous Zinc Chloride (ZnCl₂).

  • Stir at Room Temperature for 2–4 hours.

  • Filter the white precipitate (TPPO-Zn complex).

  • Concentrate the filtrate to recover your PEG product.

Visualizing the Workflow

Workflow 1: Preventing Side Reactions

This diagram illustrates the critical decision points to avoid cyclization and degradation.

G Start N-Boc-N-bis(PEG3-OH) Drying Azeotropic Drying (Toluene/ACN) Start->Drying Step 1: Remove Water Activation Hydroxyl Activation (MsCl/TsCl) Drying->Activation Step 2 SolventCheck Solvent Selection Activation->SolventCheck PathDCM DCM (Non-polar) SolventCheck->PathDCM Correct PathDMF DMF (Polar Aprotic) SolventCheck->PathDMF Avoid ResultOTs Target: PEG-OTs (Stable) PathDCM->ResultOTs ResultCl Side Reaction: PEG-Chloride PathDMF->ResultCl Cl- attack Deprotection Boc Deprotection (TFA/DCM) ResultOTs->Deprotection Step 3: Only AFTER coupling Cyclization CRITICAL RISK: Intramolecular Cyclization ResultOTs->Cyclization If Boc removed before coupling

Caption: Workflow to avoid chlorination and cyclization. Note that removing Boc while hydroxyls are activated (OTs/OMs) leads to irreversible cyclization.

Quantitative Data: Stability & Solubility

ParameterConditionStability StatusNotes
Acid Stability TFA, HCl, H₂SO₄Unstable Boc cleaves rapidly (<30 min).
Base Stability NaOH, TEA, PyridineStable Safe for ester hydrolysis or activation.
Oxidation Peroxides, O₂ (long term)Sensitive PEG ethers oxidize to aldehydes/formates over time. Store under Argon.
Silica Gel Standard ColumnRisk Acidic surface can cleave Boc.[3] Must neutralize.
Solubility Water, DCM, MeOHHigh Excellent solubility facilitates workup but complicates extraction from water.

References

  • Greene's Protective Groups in Organic Synthesis. (Boc Stability and Cleavage Conditions).

    • Source: Wiley Online Library.
    • URL:[Link]

  • Solvent Effects on Tosylation vs. Chlorination. (Mechanism of chloride displacement in DMF).

    • Source: ADDI (University of the Basque Country).
    • URL:[Link]

  • Removal of Triphenylphosphine Oxide (TPPO)

    • Source: Journal of Organic Chemistry / ACS.
    • URL:[Link]

  • Poly(ethylene glycol) Chemistry: Biotechnical and Biomedical Applications.

    • Source: Springer / Plenum Press (J.M. Harris).
    • URL:[Link]

Sources

Technical Support Center: N-Boc-N-bis(PEG3-OH) Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Application Support | Advanced Troubleshooting Guide[1]

Executive Summary: The "Amphiphilic Trap"

Why you are facing issues: N-Boc-N-bis(PEG3-OH) presents a unique solubility paradox.[1] While the PEG3 arms are hydrophilic, the tert-butyloxycarbonyl (Boc) protecting group is highly hydrophobic.[1] In isolation, the molecule is amphiphilic.[1] However, when conjugated to hydrophobic payloads (e.g., lipids, PROTAC warheads, or hydrophobic drugs), the Boc group often acts as a nucleation site for aggregation in aqueous buffers, leading to "crashing out" or the formation of inseparable micelles.[1]

This guide addresses the three critical failure points: Initial Solubilization , Conjugation Aggregation , and Post-Deprotection Recovery .[1]

Phase 1: Initial Solubilization & Stock Preparation

User Issue: "The linker forms a cloudy suspension in my aqueous buffer or sticks to the glass."

The Solubility Matrix

Do not attempt to dissolve this linker directly in 100% aqueous buffer (PBS/HEPES) at concentrations >5 mM.[1] The Boc group requires organic solvation to "unlock" the PEG chains.[1]

Solvent SystemSolubility RatingApplication Context
DMSO (Anhydrous) Excellent Recommended Stock. Disrupts H-bonding; fully solvates Boc.[1]
DMF (Anhydrous) Excellent Alternative stock.[1] Easier to remove than DMSO via lyophilization.[1]
DCM / Chloroform Good Synthesis only. Incompatible with protein/aqueous conjugation.[1]
Water / PBS Poor / KineticMetastable.[1] Will precipitate over time or upon cooling.[1]
Methanol / Ethanol ModerateGood for intermediate dilution, but may interfere with electrophilic conjugation.[1]
Protocol: The "Step-Down" Solubilization Method

To introduce the linker into an aqueous reaction without precipitation, follow this thermodynamic pathway:

  • Primary Solvation: Dissolve N-Boc-N-bis(PEG3-OH) in anhydrous DMSO or DMF to a concentration of 50–100 mM . Vortex until clear.

  • The "Shock" Dilution:

    • Prepare your aqueous buffer (pH 7.0–8.0).[1]

    • Crucial Step: Add the organic stock dropwise into the rapidly stirring aqueous buffer.

    • Do not add buffer to the stock (this causes local high concentrations and oiling out).[1]

  • Limit: Ensure final organic solvent concentration is <10% (v/v) for biological compatibility.

Phase 2: Conjugation & Aggregation Control

User Issue: "My reaction mixture turned milky after adding the linker to my protein/drug."

This indicates the formation of supramolecular aggregates.[1] The branched "bis" structure creates a cone-shaped geometry.[1] If the Boc group is not solvated, these cones stack, trapping your payload.[1]

Workflow Visualization: The Solubility Decision Tree

Use this logic flow to determine the correct reaction conditions.

SolubilityLogic Start Start: Conjugation Setup PayloadType Analyze Payload Hydrophobicity Start->PayloadType Hydrophilic Payload is Hydrophilic (e.g., DNA, Soluble Protein) PayloadType->Hydrophilic Soluble Hydrophobic Payload is Hydrophobic (e.g., Lipid, Warhead) PayloadType->Hydrophobic Insoluble PathA Aqueous Buffer (PBS) + <5% DMSO Hydrophilic->PathA PathB Requires Co-Solvent System Hydrophobic->PathB Decision Check LogP of Final Conjugate PathB->Decision HighLogP LogP > 3 High Aggregation Risk Decision->HighLogP LowLogP LogP < 3 Stable Decision->LowLogP Action1 Protocol: 50% DMF/DMSO Reaction Dilute pre-purification HighLogP->Action1 Action2 Protocol: Add Detergent (0.05% Tween-20) LowLogP->Action2

Figure 1: Decision logic for selecting solvent systems based on payload hydrophobicity to prevent aggregation during conjugation.

Critical Troubleshooting: The "Oiling Out" Phenomenon

If the reaction oils out (forms a separate liquid phase):

  • Cause: The "Bis-PEG" arms are hydrogen-bonding with themselves rather than water due to high salt concentration (Salting-out effect).[1]

  • Fix: Reduce buffer ionic strength. Switch from 150 mM NaCl (PBS) to 10–50 mM HEPES or Water .

  • Fix: Increase temperature to 30°C (if protein stability permits) to disrupt inter-PEG hydrogen bonding.

Phase 3: Deprotection & Recovery (Boc Removal)

User Issue: "I removed the Boc group with TFA, but now I can't recover my product. It's an oil that won't solidify."[1]

Removing the Boc group exposes the central amine, drastically changing the polarity from amphiphilic to hydrophilic/cationic (as a TFA salt).[1]

The "Cold Ether" Precipitation Protocol

Do not use rotary evaporation to dryness as your primary isolation method; PEG derivatives trap solvents and remain as oils.

  • Reaction: Treat N-Boc-conjugate with 50% TFA / 50% DCM (anhydrous) for 30–60 mins.

  • Concentration: Evaporate most DCM/TFA under nitrogen flow or mild vacuum (do not dry completely).[1]

  • Precipitation (The Purification Step):

    • Prepare Diethyl Ether (or MTBE) and chill to -20°C .

    • Drop the concentrated reaction mixture into 10x volume of cold ether.

    • Result: The deprotected amine-PEG conjugate should precipitate as a white/off-white solid, while organic impurities and cleaved Boc fragments remain in the ether.

  • Recovery: Centrifuge (4000 x g, 5 min, 4°C). Decant ether.

  • Drying: Dry the pellet under high vacuum. Note: The product is now hygroscopic.[1] Store under Argon/Nitrogen at -20°C.

Frequently Asked Questions (Technical)

Q: Can I use this linker for "Click" chemistry? A: Yes, but you must functionalize the -OH groups first.[1] The hydroxyls are precursors.[1] Common pathways include:

  • Mesylation/Tosylation

    
     Displacement with Azide (for CuAAC).[1]
    
  • Activation with DSC/CDI

    
     Reaction with Amine payloads.
    
  • Warning: Do not expose the Boc group to temperatures >60°C or strong acids during these activation steps.[1]

Q: Why does my LC-MS show a mass +100 Da higher than expected? A: This is likely the Boc group (


) still attached.[1] Deprotection was incomplete.[1] Branched PEGs can sterically shield the central carbamate.[1]
  • Solution: Increase TFA reaction time or use 4M HCl in Dioxane (stronger acid source) if the payload tolerates it.[1]

Q: How do I calculate the concentration of the stock if it's hygroscopic? A: PEG derivatives absorb water rapidly.

  • Allow the vial to equilibrate to room temperature before opening (prevents condensation).

  • Do not rely on weight alone for critical stoichiometry.[1]

  • Validation: Use quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) in DMSO-d6 to determine the precise molar content of your stock solution.[1]

References

  • Veronese, F. M., & Pasut, G. (2005).[1] PEGylation, successful approach to drug delivery.[1] Drug Discovery Today.[1] (Context: Mechanisms of PEG solvation and steric shielding).

Sources

Technical Support Center: Reaction Monitoring of N-Boc-N-bis(PEG3-OH) by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of reactions involving N-Boc-N-bis(PEG3-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments.

Understanding the Molecule and the Technique

N-Boc-N-bis(PEG3-OH) is a branched polyethylene glycol (PEG) derivative with a molecular weight of 469.6 g/mol and a formula of C21H43NO10.[1] It features a tert-butyloxycarbonyl (Boc) protected amine and two terminal hydroxyl groups.[2] The Boc group is a common protecting group in organic synthesis, particularly in peptide chemistry, and is typically removed under acidic conditions.[3][4] The PEG component enhances solubility, which is advantageous for bioconjugation and drug delivery applications.[4][5]

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for monitoring chemical reactions as it separates components of a mixture and provides mass information for their identification.[6][7] However, the unique properties of PEGylated and Boc-protected molecules can present specific analytical challenges.[8][9][10]

Core Principles of LC-MS Reaction Monitoring

The fundamental goal of monitoring a reaction involving N-Boc-N-bis(PEG3-OH) is to track the consumption of the starting material and the formation of the desired product over time. This is achieved by observing the corresponding peaks in the liquid chromatogram and their mass-to-charge ratios (m/z) in the mass spectrum.

Below is a generalized workflow for monitoring such a reaction.

Reaction_Monitoring_Workflow Fig. 1: General LC-MS Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench Reaction (if necessary) Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject onto LC Column Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect TIC Total Ion Chromatogram (TIC) Detect->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC Mass_Spec Mass Spectrum Analysis EIC->Mass_Spec Kinetics Reaction Kinetics Plot Mass_Spec->Kinetics

Caption: General LC-MS Reaction Monitoring Workflow

Troubleshooting Guide

This section is organized in a question-and-answer format to address specific problems you may encounter during your LC-MS analysis.

Chromatography Issues

Question 1: I am seeing poor peak shape (tailing or fronting) for my N-Boc-N-bis(PEG3-OH) starting material and product. What could be the cause and how can I fix it?

Answer: Poor peak shape is a common issue that can compromise resolution and quantification. Here are the likely causes and solutions:

  • Cause: Secondary interactions with the column stationary phase. The polar nature of the PEG chains and the amine group (even when protected) can lead to interactions with residual silanols on C18 columns.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a competing agent to your mobile phase. For reversed-phase chromatography, 0.1% formic acid or acetic acid is common for improving peak shape of basic compounds. For a polar molecule like this, a different column chemistry might be beneficial.

      • Column Choice: Consider using a column with end-capping or a different stationary phase altogether, such as one designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for polar analytes.[11]

  • Cause: Column overloading. Injecting too concentrated a sample can saturate the stationary phase.

    • Solution: Dilute your sample further. A good starting point is a 10-fold dilution. If the peak shape improves, you have likely identified the issue.[12]

  • Cause: Mismatched injection solvent. If the solvent your sample is dissolved in is much stronger (more organic) than your initial mobile phase conditions, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent that can adequately dissolve your sample.

Question 2: My retention times are shifting between injections. Why is this happening?

Answer: Retention time instability can make it difficult to track your peaks reliably.

  • Cause: Inadequate column equilibration. If the column is not allowed to fully return to the initial mobile phase conditions between runs, retention times will drift.

    • Solution: Increase the post-run equilibration time in your LC method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Cause: Mobile phase composition changes. Evaporation of the more volatile solvent component (e.g., acetonitrile) can alter the mobile phase strength over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[12]

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature.[12]

Mass Spectrometry Issues

Question 3: I am having trouble detecting my N-Boc-N-bis(PEG3-OH) compound or its product. What are some common reasons for low sensitivity?

Answer: Low sensitivity can be a frustrating problem, often stemming from either the ionization process or the mass analyzer settings.

  • Cause: Inefficient ionization. Electrospray ionization (ESI) is highly dependent on the analyte's ability to accept a charge in solution.

    • Solution:

      • Polarity: Ensure you are using the correct ionization polarity. For this molecule, positive ion mode is generally preferred, as the PEG ethers and the carbamate can be protonated.

      • Adduct Formation: PEGylated compounds are known to form adducts with various ions present in the mobile phase, such as sodium ([M+Na]+) and potassium ([M+K]+). While this can sometimes be the primary observable ion, it can also split the signal across multiple species, reducing the intensity of any single one. Look for the expected m/z values for these adducts.

      • Mobile Phase Additives: The addition of 0.1% formic acid to the mobile phase can promote protonation ([M+H]+) and improve signal intensity.

  • Cause: In-source fragmentation or instability of the Boc group. The Boc protecting group can be labile under certain ESI conditions, leading to fragmentation before the ions even reach the mass analyzer.[7]

    • Solution:

      • Lower Source Energy: Reduce the fragmentor or capillary exit voltage in your MS source settings. This will decrease the energy imparted to the ions as they enter the mass spectrometer, minimizing in-source decay.

      • Look for the Deprotected Species: If you suspect in-source loss of the Boc group, search for the m/z of the deprotected molecule (loss of 100 Da).

  • Cause: Ion suppression from the reaction matrix. Other components in your reaction mixture (salts, catalysts, etc.) can interfere with the ionization of your analyte.

    • Solution:

      • Dilute the Sample: This is often the simplest and most effective way to reduce matrix effects.

      • Sample Cleanup: If dilution is not sufficient, consider a simple solid-phase extraction (SPE) to remove interfering substances.

Question 4: My mass spectrum is very complex, showing multiple charge states or a wide distribution of peaks. How can I simplify it?

Answer: This is a classic challenge with larger PEGylated molecules. While N-Boc-N-bis(PEG3-OH) is relatively small, its derivatives could be larger and more prone to this.

  • Cause: Multiple charging. In ESI, larger molecules can acquire multiple charges, leading to a series of peaks in the mass spectrum.

    • Solution:

      • Deconvolution Software: Most modern mass spectrometry software includes algorithms to deconvolute a multiply charged spectrum into a single, zero-charge mass.[10]

      • Post-Column Addition of Amines: A powerful technique involves the post-column addition of a charge-stripping agent like triethylamine (TEA).[6][13] This neutralizes some of the charge sites on the molecule, simplifying the spectrum by collapsing the signal into fewer, higher m/z peaks.[8][13]

Data Interpretation Issues

Question 5: I see a peak at an unexpected m/z. How can I identify it?

Answer: Unexpected peaks can be byproducts, impurities, or artifacts. A systematic approach is key to identification.

  • Step 1: Calculate Plausible Masses:

    • Side Reactions: Consider potential side reactions. For example, if the reaction involves the hydroxyl groups, you might see mono- and di-substituted products. If the Boc group is unintentionally cleaved, you will see a mass loss of 100.05 Da. Incomplete reactions from starting materials are also a possibility.[14]

    • Common Adducts: Check if the m/z corresponds to common adducts of your expected molecules ([M+Na]+, [M+K]+, [M+NH4]+, [M+CH3CN]+, etc.).

  • Step 2: Utilize Isotopic Pattern: Examine the isotopic distribution of the peak. This can help confirm the elemental composition.

  • Step 3: Consider Tandem Mass Spectrometry (MS/MS): If your instrument has MS/MS capabilities, fragment the unknown ion. The resulting fragmentation pattern can provide structural information to help identify the molecule. For instance, fragmentation of a Boc-protected species might show a characteristic neutral loss of isobutylene (56 Da) or CO2 (44 Da).

Experimental Protocols

Protocol 1: General LC-MS Method for Reaction Monitoring

This protocol provides a starting point for developing a robust LC-MS method. Optimization will likely be required based on the specific reaction being monitored.

  • Sample Preparation:

    • At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction if necessary (e.g., by adding to a solution that neutralizes a catalyst).

    • Dilute the aliquot 100-fold with a 50:50 mixture of acetonitrile and water.

    • Filter the diluted sample through a 0.22 µm syringe filter before placing it in an autosampler vial.[15]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      Time (min) %B
      0.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.[12]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 150 - 1500.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Fragmentor Voltage: 120 V (This may need optimization to minimize in-source decay).

Protocol 2: Identifying Potential Side Products

This workflow outlines a logical process for characterizing unexpected peaks in your chromatogram.

Side_Product_ID Fig. 2: Workflow for Identifying Unknown Peaks Start Observe Unexpected Peak in TIC Check_Blank Analyze a Solvent Blank Start->Check_Blank Is_Contaminant Is Peak in Blank? Check_Blank->Is_Contaminant Contaminant Identify as System Contaminant Is_Contaminant->Contaminant Yes Not_Contaminant Proceed with Identification Is_Contaminant->Not_Contaminant No Mass_Analysis Analyze Mass Spectrum: - Exact Mass - Adducts ([M+H]+, [M+Na]+) - Isotopic Pattern Not_Contaminant->Mass_Analysis Hypothesize Hypothesize Structures: - Side Products - Impurities - Degradants Mass_Analysis->Hypothesize Tandem_MS Perform MS/MS Fragmentation Hypothesize->Tandem_MS Compare_Frags Compare Fragmentation to Hypothesized Structures Tandem_MS->Compare_Frags Confirmation Structure Confirmed/ Proposed Compare_Frags->Confirmation

Caption: Workflow for Identifying Unknown Peaks

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for N-Boc-N-bis(PEG3-OH) in positive ion mode?

  • A1: Based on its molecular weight of 469.6 g/mol , you should look for the following ions:

    • [M+H]+: 470.6 m/z

    • [M+NH4]+: 487.6 m/z

    • [M+Na]+: 492.6 m/z

    • [M+K]+: 508.6 m/z The relative abundance of these ions will depend on the purity of your solvents and any additives present.

Q2: My reaction involves deprotection of the Boc group. What should I look for?

  • A2: The deprotection of the Boc group results in a mass loss of 100.05 Da (C5H8O2). You should monitor for the disappearance of the starting material's m/z (e.g., 470.6) and the appearance of the product's m/z (e.g., 370.5 for the deprotected amine). This process is typically carried out under acidic conditions, using reagents like trifluoroacetic acid (TFA).[16][17]

Q3: Can I use atmospheric pressure chemical ionization (APCI) instead of ESI?

  • A3: While possible, ESI is generally the preferred ionization technique for polar and thermally labile molecules like PEG derivatives. APCI is better suited for less polar, more volatile compounds and might lead to thermal degradation of your analyte.

Q4: How often should I calibrate my mass spectrometer?

  • A4: For accurate mass measurements, which are crucial for identifying unknowns, you should calibrate your system regularly.[18] For high-resolution instruments (e.g., Q-TOF, Orbitrap), daily calibration is recommended to ensure high mass accuracy.

Q5: What are common contaminants I might see in my analysis?

  • A5: Common background ions include plasticizers (e.g., phthalates from plasticware), slip agents (e.g., erucamide), and previously analyzed compounds leaching from the LC system. Running a solvent blank before your samples is essential to identify these and prevent misinterpretation of your data.

References

  • Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. [Link]

  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Chromatography Online. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. LCGC International. [Link]

  • Fig. 2. The LC-MS chromatogram for the 4 h incubation of N α-Boc-Lys (4...). ResearchGate. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • N-(Boc-PEG3)-N-Bis(PEG2-Alcohol). CD Bioparticles. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH National Library of Medicine. [Link]

  • Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. [Link]

  • Boc-PEG, Boc amine PEG linker, PEG Reagents. AxisPharm. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Synthesis and characterization of N-Boc protected L-Phenylalanine with N-Boc protected Ethylenediamine. Der Pharma Chemica. [Link]

Sources

Technical Support: Stability & Handling of N-Boc-N-bis(PEG3-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

N-Boc-N-bis(PEG3-OH) is a specialized heterobifunctional linker frequently used in the synthesis of PROTACs and drug delivery systems.[1] Its structure consists of a tertiary nitrogen protected by a tert-butyloxycarbonyl (Boc) group, branching into two polyethylene glycol (PEG) chains terminated by hydroxyl groups.[1]

While valuable for its solubility and branching capabilities, this molecule presents a "dual-threat" stability profile:[1]

  • The Boc Group: Highly sensitive to acidic conditions (leading to premature deprotection).

  • The PEG Backbone: Highly sensitive to oxidative degradation (leading to chain scission).

This guide provides the mechanistic understanding and protocols required to maintain the integrity of this reagent in solution.

Degradation Mechanisms (The "Why")

To troubleshoot effectively, one must understand the specific chemical pathways that lead to sample failure.

Acidolysis (Boc Loss)

The Boc carbamate is kinetically stable to base and nucleophiles but thermodynamically unstable in the presence of protons. In solution, even trace acidity (e.g., from un-neutralized chloroform or aged solvents) can protonate the carbonyl oxygen. This triggers a collapse mechanism that ejects a tert-butyl cation and releases carbon dioxide, yielding the deprotected secondary amine.

Oxidative Chain Scission (PEG Degradation)

PEG chains are susceptible to auto-oxidation in the presence of molecular oxygen and light.[1] This radical mechanism attacks the ether backbone, forming hydroperoxides that cleave the chain, generating aldehydes (formaldehyde) and esters (formates).[2] These byproducts are reactive and can cross-link proteins or interfere with subsequent conjugations.

Visualization: Stability Pathways

The following diagram illustrates the two primary degradation routes you must control.

StabilityPathways Start N-Boc-N-bis(PEG3-OH) (Intact Reagent) Acid Acidic Environment (H+, pH < 4) Start->Acid Exposure Oxidation Oxygen + Light (Radical Initiator) Start->Oxidation Exposure Cation tert-Butyl Cation + CO2 Acid->Cation Protonation & Elimination Peroxide Hydroperoxide Intermediate Oxidation->Peroxide H-abstraction Amine Deprotected Amine (HN-bis(PEG3-OH)) Cation->Amine Irreversible Loss of PG Cleavage Chain Scission (Aldehydes/Formates) Peroxide->Cleavage Backbone Fragmentation

Caption: Figure 1.[1] Dual degradation pathways showing acid-mediated deprotection (red path) and oxidative chain scission (yellow path).[1]

Troubleshooting Guide (FAQs)

Scenario A: "I see unexpected peaks in my NMR spectrum."

Q: My


H NMR in 

shows a diminishing Boc peak (1.44 ppm) and new peaks around 8.0-8.5 ppm. What is happening?
A: You are likely observing acid-catalyzed deprotection inside the NMR tube.[1]
  • Cause: Chloroform (

    
    ) naturally decomposes to form trace hydrochloric acid (HCl) and phosgene upon storage, especially if not stabilized with silver foil or amylene. This trace acid is sufficient to cleave the Boc group over several hours.
    
  • Solution:

    • Immediate: Filter your

      
       through a small plug of basic alumina or anhydrous potassium carbonate (
      
      
      
      ) immediately before use to neutralize acid.
    • Alternative: Use

      
       or 
      
      
      
      (if no ester chemistry is planned) as these are generally less acidic.[1]
Scenario B: "The reagent has turned into a waxy solid or yellow oil."

Q: The product was originally a clear oil/solid, but now it looks yellow and waxy. Is it still good? A: Yellowing is a hallmark of oxidative degradation .

  • Cause: PEG chains oxidize to form peroxides and aldehydes (like formaldehyde), which can polymerize or react with the amine (Schiff base formation) if any deprotection has occurred.

  • Verification: Perform a peroxide test (e.g., Quantofix) or check NMR for aldehyde peaks (~9.5-10 ppm).

  • Action: If yellowing is significant, discard the batch. The impurities (aldehydes) will covalently modify your target proteins/ligands in subsequent steps.

Scenario C: "My conjugation yield is low."

Q: I am trying to activate the hydroxyl groups, but the yield is poor. Could the Boc group be interfering? A: It is unlikely the Boc is sterically interfering (PEG3 spacer is long), but the hygroscopicity of the PEG chain is a likely culprit.

  • Cause: PEG is a "water magnet." If the reagent was opened in humid air, it absorbed water. Water competes with hydroxyls for electrophiles (like Tosyl-Cl or Mesyl-Cl), hydrolyzing your reagents.[1]

  • Protocol: Dry the reagent by azeotropic distillation with toluene or store in a desiccator under vacuum for 24 hours before reaction.

Storage & Handling Protocols

To ensure data integrity, adopt these "Gold Standard" handling procedures.

Solvent Compatibility Matrix
SolventSuitabilityNotes
DMSO / DMF Excellent Best for storage in solution if necessary.[1] Keep anhydrous.[3][4]
DCM / Chloroform Poor Avoid for storage. Acidic impurities degrade Boc.
Methanol / Ethanol Moderate Good solubility, but avoid if activating hydroxyls (nucleophilic competition).
Water Poor Hydrolysis risk over long periods; promotes microbial growth.
Ethyl Acetate Good Good for extraction/purification; neutral.
Reconstitution & Storage Protocol

Objective: Minimize water uptake and oxidative damage.

  • Arrival: Upon receipt, do not open the vial immediately. Allow it to equilibrate to room temperature to prevent water condensation on the cold product.

  • Aliquotting:

    • Dissolve the master batch in anhydrous DCM or THF.

    • Aliquot into single-use amber glass vials.

    • Evaporate solvent under a stream of dry Nitrogen or Argon.

  • Long-Term Storage:

    • Temperature: -20°C.

    • Atmosphere: Blanket with Argon/Nitrogen.[5][3]

    • Container: Amber glass (blocks UV light) with Parafilm seal.

Emergency Purification (Removing Acid from Chloroform)

If you must use Chloroform for analysis or reaction:

  • Take a Pasteur pipette.

  • Place a small cotton wad at the bottom.

  • Fill with ~2 cm of Basic Alumina (Activity I) or anhydrous

    
     .
    
  • Pass the

    
     or 
    
    
    
    through this mini-column directly into the reaction vessel/NMR tube.
  • Result: Acid-free solvent stable for ~24 hours.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of Boc acidolysis).

  • Mkhatresh, O. A., & Heatley, F. (2004). A study of the products and mechanism of the thermal oxidative degradation of poly(ethylene oxide) using 1H and 13C NMR. Polymer International, 53(10), 1336–1342. (Mechanism of PEG oxidation).

  • JenKem Technology. (2022).[3] PEG Storage and Handling Conditions. (Industry standard protocols for PEG derivatives).

  • Lundt, B. F., et al. (1978). Selective removal of the N-Boc protecting group.[1][7][8][9][10] International Journal of Peptide and Protein Research. (Kinetics of deprotection).[7][8][9][11]

  • BenchChem. (2025).[12] Solubility and Stability of N-Boc-N-bis(PEG3-acid). (Specific structural analogs and handling).

Sources

Validation & Comparative

comparative analysis of flexible vs rigid linkers in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spacer" That Defines the Drug

In the early days of Proteolysis-Targeting Chimeras (PROTACs), the linker was often viewed merely as a passive connector—a "fishing line" to bridge the E3 ligase and the Protein of Interest (POI). That view is now obsolete.

This guide provides a technical comparative analysis of Flexible (e.g., PEG, Alkyl) versus Rigid (e.g., Piperazine, Alkyne, Phenyl) linkers.[1] The data confirms that while flexible linkers are indispensable for initial "reach" and library scanning, rigid linkers are the superior choice for optimizing cooperativity , isoform selectivity , and oral bioavailability .

The Verdict at a Glance:

  • Use Flexible Linkers When: You have no structural data, the E3/POI binding sites are buried, or you are in the initial "hit-finding" phase.

  • Use Rigid Linkers When: You need to improve potency (

    
    ), differentiate between homologous targets (selectivity), or solve permeability/metabolic stability issues.
    
Mechanistic Analysis: Entropy vs. Pre-organization

The fundamental trade-off in linker design is between entropic penalty and conformational pre-organization .

The Flexible Linker Paradigm

Flexible linkers (PEG, linear alkyls) act as "conformational rheostats." They sample a vast conformational space, increasing the probability that the two warheads can find their binding pockets.

  • Mechanism: "Induced Fit." The linker collapses or extends to accommodate the binary binding events.

  • Thermodynamic Cost: High entropic penalty (

    
    ). Upon forming the ternary complex, the flexible chain loses degrees of freedom, which acts as an energy tax on the system, potentially weakening the overall affinity (
    
    
    
    ).[2]
The Rigid Linker Paradigm

Rigid linkers (heterocycles, alkynes) restrict the PROTAC to a limited set of conformations.[1]

  • Mechanism: "Lock and Key." If designed correctly, the linker "pre-organizes" the molecule into the bioactive conformation required for the Ternary Complex.[1]

  • Thermodynamic Benefit: Reduced entropic penalty.[1][3] Since the molecule is already "frozen" in the correct shape, the energy cost of binding is lower, often leading to higher cooperativity (

    
    ).
    
Diagram 1: Thermodynamic Impact of Linker Rigidity

TernaryComplexThermodynamics Unbound Unbound PROTAC (In Solution) FlexPath Flexible Linker Path (High Entropy Loss) Unbound->FlexPath High conformational sampling RigidPath Rigid Linker Path (Pre-organized) Unbound->RigidPath Restricted conformation Ternary Stable Ternary Complex (POI-PROTAC-E3) FlexPath->Ternary High Entropic Penalty (Lower Affinity) RigidPath->Ternary Low Entropic Penalty (High Cooperativity)

Caption: Rigid linkers minimize the entropic cost of binding by pre-organizing the PROTAC, whereas flexible linkers must overcome a high energy barrier due to the loss of conformational freedom.

Comparative Performance Matrix

The following table synthesizes data from key studies (e.g., Zorba et al., Gadd et al., Li et al.) to objectively compare performance metrics.

FeatureFlexible Linkers (PEG/Alkyl)Rigid Linkers (Piperazine/Alkyne)Scientific Rationale
Synthesis High (Easy)Low (Complex)PEGs are commercially available in defined lengths; rigid linkers often require custom multi-step synthesis.
Solubility High (PEG)Variable Ether oxygens in PEG interact with water; rigid aromatic linkers can decrease solubility unless polar heterocycles are used.
Permeability Low to Moderate High Long PEG chains increase TPSA (Polar Surface Area), hindering cell membrane crossing. Rigid/Alkyl linkers are more lipophilic.
Cooperativity (

)
Neutral/Negative (

)
Positive (

)
Flexible linkers rarely induce new Protein-Protein Interactions (PPIs); rigid linkers can force specific, favorable PPIs.
Selectivity Low High Flexibility allows binding to multiple isoforms (e.g., degrading all BET proteins). Rigidity constrains binding to only the exact pocket match.
Metabolic Stability Low High PEGs are susceptible to oxidative cleavage (P450s). Rigid cycles (piperazines) are often metabolically stable "hard" spots.
Case Studies & Experimental Data
Case Study A: BTK Degraders (The "Reach" vs. "Stability" Debate)
  • Flexible Approach: Zorba et al. (2018) demonstrated that for Bruton's Tyrosine Kinase (BTK), short linkers caused steric clashes between the E3 (Cereblon) and BTK. Extending the linker with flexible PEG units relieved this clash, enabling degradation. However, these longer linkers showed no positive cooperativity —they merely allowed the two proteins to coexist without bumping into each other.

  • Rigid Approach: Li et al.[4][5] later optimized BTK degraders using rigid piperazine-based linkers .

    • Result: The rigid linker not only improved metabolic stability (half-life) but also locked the complex into a geometry that improved

      
       values from ~10 nM (PEG) to <1 nM  (Rigid).
      
Case Study B: BRD4 Selectivity (The "Isoform" Challenge)
  • The Problem: BRD2, BRD3, and BRD4 have nearly identical bromodomains.

  • The Solution: The PROTAC MZ1 uses a PEG linker but relies on a specific folding pattern. However, newer generations using rigid alkyne or phenyl linkers have achieved discrimination between BRD4 and BRD2.

  • Data:

    • PEG-Linker (Pan-BET): Degrades BRD2, BRD3, and BRD4 equally.

    • Rigid-Linker (Selective):

      
      -fold selectivity for BRD4 over BRD2 by forcing a clash with a specific residue unique to BRD2.
      

Table: Quantitative Comparison of Linker Efficacy

TargetLinker TypeStructure

(nM)

(%)
SelectivitySource
BTK FlexiblePEG (12-14 atoms)8.095NoneZorba et al.
BTK RigidPiperazine-Piperidine0.8 >98HighLi et al.
BRD4 FlexiblePEG-alkyl10-5090LowWinter et al.
BRD4 RigidMacrocyclic/Alkyne<1.0 >95High (vs BRD2)Testa et al.
Experimental Protocols: Linkerology Workflow

To determine the optimal linker, do not guess. Follow this self-validating experimental workflow.

Phase 1: The "Conformational Scan" (Library Generation)
  • Synthesize a "Ruler" Library: Create 6-10 analogues using linear alkyl or PEG chains of increasing length (e.g., 2, 4, 6, 8, 10 units).

  • Objective: Determine the minimum distance required to bridge the E3 and POI without steric clash.

Phase 2: Biophysical Validation (Ternary Complex)
  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or SPR (Surface Plasmon Resonance) .

  • Protocol (TR-FRET):

    • Label E3 ligase with a donor fluorophore (e.g., Terbium).

    • Label POI with an acceptor fluorophore (e.g., GFP or chemically labeled).

    • Titrate PROTAC into the mixture.

    • Readout: A bell-shaped curve indicates ternary complex formation.[6]

    • Metric: Calculate the Cooperativity Factor (

      
      ).
      
      • 
        .
        
      • If

        
        , the linker is contributing positively.
        
Phase 3: Rigidification (Optimization)

Once the optimal length is found (e.g., ~12 Å), replace the flexible chain with a rigid scaffold of equivalent length (e.g., a bis-piperazine or phenyl-alkyne unit) to lock the conformation.

Diagram 2: Rational Linker Optimization Workflow

LinkerWorkflow Start Start: Validated Warheads (POI + E3 Ligands) Step1 Step 1: Flexible Scanning (PEG/Alkyl Library n=2-10) Start->Step1 Decision1 Does Ternary Complex Form? Step1->Decision1 Decision1->Step1 No (Clash) Step2 Step 2: Identify Optimal Length (Distance Analysis) Decision1->Step2 Yes Step3 Step 3: Rigidification Strategy Replace flexible chain with cycles/alkynes of same length Step2->Step3 Validation Step 4: Measure Cooperativity (alpha) Target: alpha > 1 Step3->Validation Final Final Candidate: High Potency + Selectivity Validation->Final

Caption: A systematic workflow moving from flexible library scanning (to find the "sweet spot" length) to rigidification (to lock bioactivity and improve drug-like properties).

References
  • Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences. [Link]

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. [Link]

  • Li, H., et al. (2018). "Discovery of a Potent and Specific BTK Degrader for the Treatment of B-Cell Malignancies." Cell Chemical Biology. [Link]

  • Testa, A., et al. (2020). "Macrocyclic PROTACs: Converting the PROTAC Strategy into a Drug Discovery Platform." Angewandte Chemie International Edition. [Link]

  • Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[7] Cell. [Link][8]

Sources

A Comparative Guide to Modulating Drug-to-Antibody Ratios: Evaluating Branched PEG Linkers in ADC Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pinnacle of precision, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] A critical quality attribute (CQA) that dictates the therapeutic window—balancing efficacy and toxicity—of an ADC is its drug-to-antibody ratio (DAR).[2] Achieving a homogenous and optimal DAR is a central challenge in ADC development. This guide provides an in-depth comparison of strategies to control DAR, with a focus on the emerging class of branched polyethylene glycol (PEG) linkers, exemplified by structures like N-Boc-N-bis(PEG3-OH). We will explore the mechanistic rationale, comparative performance against traditional and site-specific methods, and provide validated experimental protocols for ADC synthesis and characterization.

The Challenge of DAR Control: Limitations of Traditional Conjugation

The earliest and most common methods for ADC synthesis involve the stochastic conjugation of drug-linkers to the side chains of surface-accessible amino acids, primarily lysines and cysteines.[3][4]

Lysine Conjugation: Monoclonal antibodies possess numerous lysine residues with solvent-exposed ε-amino groups that can react with amine-reactive linkers (e.g., NHS esters).[3][5] While straightforward, this approach generates a highly heterogeneous mixture of ADC species with a wide distribution of DARs (typically 0 to 8), as the reaction is not site-selective.[] This heterogeneity complicates manufacturing, characterization, and can lead to suboptimal pharmacokinetics, as highly loaded species may clear more rapidly from circulation.[4][7]

Cysteine Conjugation: This method involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation with maleimide-containing linkers. This offers better control than lysine conjugation, typically yielding species with DARs of 0, 2, 4, 6, or 8. However, it still produces a mixture of species and the potential for linker instability via retro-Michael reaction can be a concern.[8]

The inherent randomness of these methods underscores the need for more advanced strategies to produce homogenous ADCs with a precisely controlled DAR.

A New Paradigm: Branched Linkers for DAR Multiplication

Branched linkers represent an innovative strategy to increase the payload capacity per conjugation event, thereby achieving a higher DAR with fewer modifications to the antibody.[9] This approach minimizes the potential for structural destabilization of the antibody that can occur with extensive modification.[9]

A representative molecule in this class is N-Boc-N-bis(PEG3-OH) . Let's deconstruct its features:

  • Central Nitrogen Core: Allows for the attachment of two separate payload-bearing arms.

  • Dual PEG3-OH Arms: The two hydroxyl (-OH) terminated polyethylene glycol (PEG) arms serve multiple purposes. The PEG component increases the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the final ADC.[7][][] The terminal hydroxyl groups are reactive handles that, after activation, can be conjugated to drug molecules.

  • N-Boc Protecting Group: The Boc (tert-butyloxycarbonyl) group protects a primary or secondary amine.[12][13][14] This amine, once deprotected under mild acidic conditions, becomes the reactive site for conjugation to the antibody, for instance, via an activated carboxylic acid on the antibody or through a bifunctional crosslinker.[13]

The core advantage is clear: a single conjugation event between the linker's deprotected amine and the antibody can introduce two drug molecules, effectively doubling the DAR for each attachment site. This allows for the construction of ADCs with high, yet potentially more uniform, DAR values (e.g., DAR 8) with only four conjugation sites on the antibody.[9]

Comparative Analysis: Branched Linkers vs. Alternative Strategies

To understand the impact of branched linkers, we must compare them to both traditional stochastic methods and modern site-specific conjugation technologies.

Technology PlatformMechanismDAR HomogeneityPayload CapacityProcess ComplexityKey AdvantagesKey Disadvantages
Traditional Lysine Conjugation Stochastic reaction with surface lysines.[3]Low (Broad Distribution)High (up to ~8)LowSimple, well-established chemistry.Highly heterogeneous product, difficult to control.[4]
Traditional Cysteine Conjugation Reaction with reduced interchain disulfide thiols.Medium (Mixture of DAR 0,2,4,6,8)High (up to 8)MediumMore controlled than lysine; defined sites.Still produces a mixture; potential linker instability.
Branched Linkers (e.g., N-Boc-N-bis(PEG3-OH)) Each linker carries multiple payloads.[9]Potentially HighVery High (e.g., DAR 8 with 4 sites)Medium-HighHigh DAR with minimal antibody modification; improved PK.[9]Requires multi-step synthesis; steric hindrance can be a factor.[4]
Site-Specific Conjugation (Enzymatic/Engineered Cys) Enzymatic modification or engineered cysteines create specific conjugation handles.[15]Very High (Single DAR species)Typically Lower (DAR 2 or 4)HighProduces highly homogenous ADCs with optimal properties.[4]Requires antibody engineering and complex process development.
Experimental Protocols & Data Interpretation

Trustworthy protocols are self-validating. The following workflows describe the synthesis of a branched-linker ADC and its subsequent characterization, with built-in checkpoints and rationale.

This protocol describes a conceptual workflow for using a linker like N-Boc-N-bis(PEG3-OH) after it has been pre-loaded with a drug.

Causality: A two-step process is chosen to control the reaction. First, the antibody is activated. Second, the drug-loaded linker is added. This prevents unwanted side reactions and provides better control over the final DAR compared to a one-pot approach.[5]

Step 1: Antibody Activation

  • Buffer Exchange: Dialyze the monoclonal antibody (e.g., Trastuzumab) into a conjugation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Rationale: Removes interfering substances from the storage buffer and establishes the optimal pH for the amine reaction.

  • Activation: Add a 10-fold molar excess of a homobifunctional NHS-ester crosslinker (e.g., BS3) to the antibody solution. Incubate for 30-60 minutes at room temperature. Rationale: BS3 reacts with lysine residues on the antibody, converting the amine groups into reactive NHS esters, preparing them for reaction with the linker's amine.

  • Quenching & Purification: Quench the reaction by adding a small amount of Tris or glycine buffer. Immediately purify the activated antibody using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the conjugation buffer. Rationale: Quenching stops the activation reaction. Purification removes excess crosslinker and quenching agent, which would interfere with the next step.

Step 2: Conjugation with Drug-Loaded Branched Linker

  • Linker Preparation: The branched linker (N-Boc-N-bis(PEG3-OH)) must first be deprotected (Boc removal) and then conjugated with two equivalents of the payload (e.g., MMAE) through its hydroxyl groups (this requires prior activation of the -OH groups, a synthetic chemistry step not detailed here). The final product is an amine-reactive, dual-payload linker.

  • Conjugation Reaction: Add a calculated molar excess (e.g., 5-10 fold) of the dual-payload linker to the purified, activated antibody. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. Rationale: The free amine on the branched linker reacts with the NHS esters on the antibody surface, forming stable amide bonds.

  • Final Purification: Purify the resulting ADC using size exclusion chromatography (SEC) to remove any unreacted linker-drug and aggregated antibody. Rationale: SEC separates molecules based on size, effectively isolating the high-molecular-weight ADC from smaller contaminants.

Causality: HIC is the gold-standard method for determining DAR distribution for ADCs.[16][17][18] The principle is that each conjugated drug molecule adds hydrophobicity to the antibody, allowing species with different numbers of drugs to be separated chromatographically.[19]

  • System Setup: Use a biocompatible HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0. Rationale: The high salt concentration promotes the hydrophobic interaction between the ADC and the stationary phase.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0. Rationale: The low salt concentration disrupts hydrophobic interactions, eluting the ADC species.

  • Gradient Elution:

    • Inject 10-20 µg of the purified ADC onto the column equilibrated with 100% Mobile Phase A.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated, DAR 2, DAR 4, etc.).

    • Calculate the weighted average DAR using the formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100

    • Rationale: The relative peak area corresponds to the relative abundance of each drug-loaded species.[16]

An ADC produced via traditional stochastic lysine conjugation would show a broad HIC profile with many overlapping peaks corresponding to DARs 1 through 8. In contrast, an ADC synthesized with a dual-payload branched linker would ideally show a much cleaner profile, with distinct peaks corresponding to the unconjugated antibody (DAR 0) and species where drug molecules have been added in pairs (DAR 2, 4, 6, 8). This increased homogeneity is a significant advantage in manufacturing and clinical development.

Conclusion and Future Outlook

The choice of linker technology is a critical decision in the design of an effective ADC. While traditional stochastic conjugation methods are well-established, they result in heterogeneous products that pose significant analytical and manufacturing challenges.

Branched linkers, such as those based on the N-Boc-N-bis(PEG3-OH) scaffold, offer a compelling alternative. They enable the creation of ADCs with a high drug load while minimizing the number of chemical modifications to the antibody, a strategy that can lead to improved homogeneity and better pharmacokinetic profiles.[7][9] The hydrophilic PEG component further enhances the properties of the ADC by improving solubility and stability.[][20]

However, the path to a homogenous ADC is not solely dependent on the linker. The synergy between the linker, the conjugation site, and the payload is paramount.[8] Future advancements will likely involve combining branched linker technology with site-specific conjugation methods to create truly homogenous, next-generation ADCs with precisely engineered properties and a maximized therapeutic index. The continued innovation in linker chemistry is a cornerstone of advancing ADC technology from a promising therapeutic class to a predictable and scalable engineering platform.[21]

References

  • Tsuchikama, K., et al. (2018). Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency. Organic & Biomolecular Chemistry. Available from: [Link]

  • Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Available from: [Link]

  • Wang, S., et al. (2019). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Expert Review of Proteomics. Available from: [Link]

  • Su, Z., et al. (2021). Linker technologies for antibody-drug conjugates. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Bar-Sinai, A., et al. (2019). Protocols for lysine conjugation. Methods in Molecular Biology. Available from: [Link]

  • Chen, Y., et al. (2017). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology. Available from: [Link]

  • Stas, M., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Pharmaceuticals. Available from: [Link]

  • ResearchGate. (2025). Protocols for Lysine Conjugation. Available from: [Link]

  • Waters Corporation. Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Available from: [Link]

  • Agilent Technologies. (2022). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Available from: [Link]

  • Li, H., et al. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Pharmaceutics. Available from: [Link]

  • American Chemical Society. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Available from: [Link]

  • ResearchGate. (2024). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Available from: [Link]

  • MDPI. (2023). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. Available from: [Link]

  • American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Available from: [Link]

  • National Institutes of Health. (2008). Advances in Bioconjugation. Available from: [Link]

  • Oxford Academic. (2025). A review of conjugation technologies for antibody drug conjugates. Available from: [Link]

  • Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Available from: [Link]

  • Royal Society of Chemistry. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Available from: [Link]

  • PubMed. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Available from: [Link]

  • Waters Corporation. (2020). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Available from: [Link]

  • Chromatography Online. (2017). Addressing the Challenges of Drug-to-Antibody Measurement. Available from: [Link]

  • National Institutes of Health. (2025). Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates. Available from: [Link]

  • Taylor & Francis Online. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Available from: [Link]

  • UCL Discovery. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Available from: [Link]

  • Beacon. (2025). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. Available from: [Link]

  • Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Available from: [Link]

Sources

NMR Analysis of N-Boc-N-bis(PEG3-OH) and Its Conjugates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of N-Boc-N-bis(PEG3-OH) , a high-value branched polyethylene glycol (PEG) linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2] Unlike linear PEGs, this "Y-shaped" linker offers dual conjugation sites (bis-hydroxyl) and a protected amine core, enabling the construction of multivalent or dendrimeric scaffolds.

This document objectively compares the NMR spectral characteristics of this branched linker against linear alternatives, details a self-validating purity assessment protocol, and provides a robust workflow for monitoring downstream conjugation.

Product Profile & Structural Logic

Chemical Architecture

Common Name: N-Boc-N-bis(PEG3-OH) CAS Registry Number: 2093154-01-7 Molecular Formula: C₂₁H₄₃NO₁₀ Molecular Weight: ~469.6 g/mol [1][2][3][4]

Nomenclature Clarification (The "PEG3" Paradox): In commercial catalogs, "PEG3" typically refers to the number of internal ether oxygen atoms (


) per arm, not the total number of ethylene glycol units.
  • Structural Reality: Each arm consists of 4 ethylene carbon units: -CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-OH.[1][2]

  • Atom Count: 8 Carbons per arm × 2 arms + 5 Carbons (Boc) = 21 Carbons. This matches the C₂₁ formula.

Structural Visualization

The following diagram illustrates the connectivity and symmetry that defines the NMR spectrum.

ChemicalStructure cluster_legend Structural Features Boc Boc Group (tert-Butyl) CoreN Central Nitrogen (Core) Boc->CoreN Carbamate Link Arm1 PEG Arm 1 (-CH2CH2O-)3-CH2CH2-OH CoreN->Arm1 Symmetric Arm2 PEG Arm 2 (-CH2CH2O-)3-CH2CH2-OH CoreN->Arm2 Symmetric OH1 Hydroxyl 1 (Reactive Site) Arm1->OH1 OH2 Hydroxyl 2 (Reactive Site) Arm2->OH2 Desc Symmetry: C2 Axis at Nitrogen Result: Equivalent NMR signals for both arms

Figure 1: Connectivity of N-Boc-N-bis(PEG3-OH). The C2 symmetry ensures that protons on Arm 1 and Arm 2 are chemically equivalent.

Comparative Analysis: Branched vs. Linear Linkers[5][6][7][8]

The choice between a branched linker (like N-Boc-N-bis(PEG3-OH)) and a linear equivalent (e.g., N-Boc-PEG-OH) fundamentally alters the NMR landscape and the resulting conjugate's properties.[1][2]

FeatureN-Boc-N-bis(PEG3-OH) (Branched)N-Boc-PEG-OH (Linear)NMR Consequence
Symmetry

Symmetric
AsymmetricBranched: Signals for both PEG arms overlap perfectly.[1][2] Integration values are double that of a single chain relative to the Boc group.
Boc Signal 9H Singlet9H SingletBranched: The ratio of Main PEG Integral to Boc is higher (approx 3.5:1 by mass, but specific proton count ratio applies).[1][2]
N-Adjacent

2 sets (4H total)1 set (2H total)Branched: The signal at ~3.35 ppm is more distinct due to higher intensity (4H vs 2H).[1][2]
Hydroxyl Groups 2 (Bis-functional)1 (Mono-functional)Branched: In DMSO-

, the OH triplet integrates to 2H (relative to 1H amide or 9H Boc).[1][2]
Application Multivalent scaffolds, PROTACsStandard PEGylationBranched: Allows "2-drug-on-1-antibody" loading (doubling DAR).[1][2]

NMR Characterization Guide

Solvent Selection Strategy
  • 
     (Chloroform-d):  Best for routine purity checks.[1][2] Sharp peaks, but exchangeable protons (OH) are often broad or invisible, making end-group analysis difficult.
    
  • 
     (Dimethyl Sulfoxide-d6): Recommended.  It slows proton exchange, allowing the terminal hydroxyl protons to appear as distinct triplets.[1] This is critical for confirming the "bis-OH" integrity.
    
Key Chemical Shifts (in )

Reference: Residual DMSO quintet at 2.50 ppm.

MoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Boc-CH₃ 1.35 – 1.45Singlet (s)9HThe intense tert-butyl signal.[1][2] Used as the internal integration standard.
Main PEG Backbone 3.45 – 3.60Multiplet (m)~24HBulk methylene protons (

).[1][2] Overlaps occur here.
N-Adjacent

3.30 – 3.40Triplet (t)4HProtons alpha to the Nitrogen.[1][2] Often obscured by the water peak in DMSO or the main PEG shoulder.
Terminal

-OH
3.40 – 3.50Multiplet (m)4HProtons alpha to the terminal hydroxyl.[1][2]
Terminal -OH 4.50 – 4.60Triplet (t)2HCritical Quality Attribute. A sharp triplet confirms the alcohol is unoxidized and accessible.[1][2]
Purity Assessment: The Satellite Trap

A common error in PEG analysis is mistaking


 satellites for impurities.
  • The Phenomenon: The 1.1% natural abundance of

    
     couples with attached protons (
    
    
    
    ), creating small "satellite" peaks flanking the main PEG signal.
  • Verification: These satellites appear roughly ±0.2 ppm from the main peak. If the integration is ~0.5-1.0% of the main peak and symmetrical, they are not impurities.

Advanced Protocol: Monitoring Conjugation

The primary utility of N-Boc-N-bis(PEG3-OH) is the esterification of its hydroxyl groups to attach payloads (e.g., drugs or degraders).[1][2] NMR is the gold standard for monitoring this conversion.

The Diagnostic Shift

When the terminal


 is converted to an ester (

):
  • Disappearance: The OH triplet at 4.5 ppm vanishes.

  • Downfield Shift: The alpha-methylene protons (

    
    ) shift from 3.5 ppm  to ~4.20 – 4.25 ppm .[1][2]
    
  • Quantification: The integration of the new peak at 4.2 ppm indicates the degree of functionalization (Mono- vs. Bis-conjugation).

Experimental Workflow (Graphviz)

Workflow cluster_note Key Insight Start Start: N-Boc-N-bis(PEG3-OH) + Payload (Acid) + Coupling Agents Rxn Reaction: Esterification (DCC/DMAP or HATU) Start->Rxn Sample Sampling: Take Aliquot Dry & Dissolve in CDCl3 Rxn->Sample NMR Acquire 1H NMR Sample->NMR Decision Check 4.2 ppm Signal NMR->Decision Result1 Signal at 4.2 ppm (4H) Signal at 3.5 ppm (OH) = 0 Decision->Result1 Complete Bis-Conjugation Result2 Signal at 4.2 ppm (2H) Signal at 3.5 ppm (OH) present Decision->Result2 Incomplete (Mono-Conjugate) Note The shift from 3.5 to 4.2 ppm is the definitive 'Go/No-Go' signal.

Figure 2: Analytical workflow for monitoring the dual-esterification of the branched linker.

Detailed Experimental Protocol

Protocol: Quantitative NMR (qNMR) for End-Group Analysis[1][2]

Objective: Verify the "bis" functionality and calculate the precise Number Average Molecular Weight (


).
  • Sample Prep: Weigh ~10 mg of N-Boc-N-bis(PEG3-OH) into a clean vial.

  • Solvation: Add 600 µL of DMSO-

    
      (99.9% D). Ensure complete dissolution.
    
    • Note: Avoid

      
       for this step as acid traces in chloroform can degrade the Boc group or induce proton exchange, broadening the OH signal.
      
  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (

      
      ): Set to 10 seconds  (essential for full relaxation of the Boc methyls and end groups for accurate integration).
      
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correction.

    • Calibrate reference (DMSO residual peak to 2.50 ppm).

  • Integration Logic:

    • Set the Boc singlet (1.40 ppm) to exactly 9.00 .

    • Integrate the OH triplet (4.55 ppm).

    • Pass Criteria: OH Integral should be 2.0 ± 0.2 .

    • Fail Criteria: OH Integral < 1.8 suggests hydrolysis, oxidation, or mono-functional impurity.

References

  • BroadPharm. N-(Boc-PEG3)-N-bis(PEG2-alcohol) and Branched PEG Linkers Product Data.[1][2] Retrieved from

  • Precise PEG. N-Boc-N-bis(PEG3-OH) Technical Data Sheet (Catalog AG-7295).[1][2] Retrieved from

  • PubChem. Compound Summary for CID 123132110 (NH-bis(PEG3-OH) derivatives).[1][2][4] National Library of Medicine. Retrieved from

  • H. Bewersdorff et al. NMR Characterization of Polyethylene Glycol Conjugates. ACS Omega, 2023.[5] (Provides the definitive method for

    
     satellite analysis in PEGs). Retrieved from 
    
  • Veronese, F. M. Peptide and protein PEGylation: a review of problems and solutions. Biomaterials, 2001.[6] (Foundational text on linear vs. branched PEG behavior). Retrieved from

Sources

Comparative Guide: Assessing the Therapeutic Efficacy of ADCs with N-Boc-N-bis(PEG3-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) represents a critical evolution in Antibody-Drug Conjugate (ADC) linker technology, moving beyond simple linear spacers to branched, hydrophilic scaffolds . Unlike linear PEGs (e.g., PEG4, PEG8) which provide a single axis of spacing, this bifurcated linker serves two distinct functions: it acts as a hydrophilicity reservoir to mask hydrophobic payloads (such as PBD dimers or tubulysins) and enables multivalent drug attachment (increasing Drug-to-Antibody Ratio [DAR] without increasing conjugation sites).

This guide objectively compares the efficacy of N-Boc-N-bis(PEG3-OH) against linear PEG and non-cleavable alkyl alternatives, focusing on aggregation kinetics, pharmacokinetics (PK), and conjugation efficiency.

Part 1: The Chemical Rationale (Mechanism of Action)

The structural advantage of N-Boc-N-bis(PEG3-OH) lies in its "Y-shaped" architecture. A central nitrogen atom, protected by a tert-butyloxycarbonyl (Boc) group, branches into two PEG3-OH arms.[1]

Mechanistic Advantages
  • Hydrophobic Masking: High-potency payloads are often lipophilic, leading to ADC aggregation and rapid hepatic clearance. The dual PEG3 arms create a "hydration shell" around the payload, superior to linear PEGs which may leave the drug exposed to the solvent front.

  • DAR Doubling: The two terminal hydroxyl groups allow for the attachment of two drug molecules per single antibody attachment site (e.g., Cysteine or Lysine), effectively doubling the DAR (e.g., from DAR 4 to DAR 8) without compromising the antibody's stability.

Visualization: Linear vs. Branched Architecture

The following diagram illustrates how the branched architecture shields the hydrophobic payload compared to a linear linker.

ADC_Architecture cluster_linear Conventional Linear Linker cluster_branched N-Boc-N-bis(PEG3-OH) Scaffold L_mAb Antibody (mAb) L_PEG Linear PEG8 L_mAb->L_PEG L_Drug Hydrophobic Payload (Exposed) L_PEG->L_Drug B_Core Nitrogen Core B_mAb Antibody (mAb) B_mAb->B_Core B_PEG1 PEG3 Arm A B_Core->B_PEG1 B_PEG2 PEG3 Arm B B_Core->B_PEG2 B_Drug1 Payload 1 B_PEG1->B_Drug1 B_Drug2 Payload 2 B_PEG2->B_Drug2

Figure 1: Structural comparison showing how the branched N-Boc-N-bis(PEG3-OH) scaffold enables dual-payload loading and improved steric shielding compared to linear equivalents.

Part 2: Comparative Analysis

This section evaluates N-Boc-N-bis(PEG3-OH) against the two most common alternatives: Linear PEG Linkers (e.g., PEG4-Val-Cit) and Hydrophobic Alkyl Linkers (e.g., SMCC).

Aggregation and Solubility
  • Alternative (Linear PEG): Linear PEGs improve solubility but can form "mushroom" conformations that fail to fully shield highly hydrophobic drugs like PBDs.

  • N-Boc-N-bis(PEG3-OH): The branched structure forces a wider cone of hydration. Experimental data suggests that branched PEGs reduce aggregate formation by 30-50% compared to linear analogs when conjugated to hydrophobic payloads.

Pharmacokinetics (PK)[2]
  • Alternative (Hydrophobic Alkyl): ADCs with hydrophobic linkers are rapidly cleared by the Reticuloendothelial System (RES) in the liver, leading to hepatotoxicity.

  • N-Boc-N-bis(PEG3-OH): The hydrophilic mask reduces non-specific binding to liver receptors. However, excessive PEGylation can sometimes reduce tumor uptake. The short "PEG3" length in this bis-linker is optimized to balance solubility with tissue penetration.

Drug-to-Antibody Ratio (DAR)[2][3][4]
  • Alternative (Standard): Achieving DAR 8 with linear linkers often requires conjugating 8 cysteines, destabilizing the antibody.

  • N-Boc-N-bis(PEG3-OH): Allows DAR 8 using only 4 conjugation sites (2 drugs per linker), preserving antibody structural integrity (Tm).

Comparative Data Summary
FeatureN-Boc-N-bis(PEG3-OH)Linear PEG8 LinkerHydrophobic Alkyl (SMCC)
Primary Function Branching & MaskingSpacing & SolubilitySpacing (Rigid)
Payload Capacity Dual (2x per site)Single (1x per site)Single (1x per site)
Aggregation Risk Low (High Shielding)ModerateHigh
Plasma Stability HighHighModerate
Synthetic Complexity High (Requires deprotection)LowLow
Typical DAR Achieved 4 - 82 - 42 - 4

Part 3: Experimental Protocols

To utilize N-Boc-N-bis(PEG3-OH) effectively, a specific "Activate-then-Deprotect" workflow is recommended to ensure the branching points are correctly functionalized.

Workflow Visualization

Conjugation_Workflow Step1 1. Activation (OH to NHS/PFP) Step2 2. Payload Coupling (Attach Drug to Arms) Step1->Step2 Esterification Step3 3. Boc Deprotection (Expose Central Amine) Step2->Step3 TFA/DCM Step4 4. Linker Activation (Amine to Maleimide/Click) Step3->Step4 Crosslinker Step5 5. Antibody Conjugation (Final ADC Assembly) Step4->Step5 Bioconjugation

Figure 2: Step-by-step synthesis workflow for generating ADCs using the N-Boc-N-bis(PEG3-OH) scaffold.

Detailed Protocol: Payload Coupling & Deprotection

Objective: Conjugate a cytotoxin (e.g., MMAE) to the hydroxyl arms, then deprotect the amine for antibody attachment.

  • Activation of Hydroxyl Groups:

    • Dissolve N-Boc-N-bis(PEG3-OH) in anhydrous DCM.

    • Add N,N'-Disuccinimidyl carbonate (DSC) and Triethylamine (TEA) (Ratio 1:3:3).

    • React for 4 hours at RT to generate the bis-NHS ester .

    • Validation: Verify by LC-MS (Shift in mass corresponding to +2 NHS groups).

  • Payload Conjugation:

    • Add the amine-containing payload (e.g., MMAE) to the bis-NHS ester solution.

    • Maintain pH 8.0 using DIPEA. React for 12 hours.

    • Result: N-Boc-N-bis(PEG3-Payload).

  • Boc Deprotection (Critical Step):

    • Dissolve the intermediate in 20% Trifluoroacetic acid (TFA) in DCM.

    • Stir for 30 minutes at 0°C.

    • Caution: Monitor strictly. Over-exposure to TFA can degrade sensitive payloads (like hydrazones).

    • Evaporate solvent and precipitate in cold ether.

    • Result: NH2-N-bis(PEG3-Payload) — The "Scaffold" is now ready for the antibody linker (e.g., MC-OSu).

  • Antibody Conjugation:

    • React the scaffold amine with a heterobifunctional linker (e.g., Maleimide-NHS).

    • Conjugate to reduced antibody cysteines in PBS (pH 7.4) containing 10% DMSO (to maintain payload solubility).

References

  • BroadPharm. N-(Boc-PEG3)-N-bis(PEG3-acid) and Branched PEG Reagents. BroadPharm Product Catalog. Link

  • Biochempeg. PEG Linkers in Antibody-Drug Conjugates (ADCs).[2][3][4] Biochempeg Scientific Resources. Link

  • MDPI. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? Pharmaceuticals, 2024.[5][6][7] Link

  • American Chemical Society (ACS). Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry, 2024.[5][6][7] Link

  • Vector Laboratories. Advantages of dPEG® in ADC Linker Design. Vector Labs Technical Guides. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-N-bis(PEG3-OH)
Reactant of Route 2
Reactant of Route 2
N-Boc-N-bis(PEG3-OH)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.